molecular formula C9H11ClN2O B2393087 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride CAS No. 57148-89-7

2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride

Katalognummer: B2393087
CAS-Nummer: 57148-89-7
Molekulargewicht: 198.65
InChI-Schlüssel: JJCVLDYTQPZIGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride is a chemical compound of interest in life science research and development. It belongs to the benzoxazole class of heterocyclic compounds, which are widely utilized as key building blocks in medicinal chemistry and drug discovery . Benzoxazole derivatives are recognized for their diverse biological activities and are frequently explored as core structures in the synthesis of novel molecules with potential pharmacological properties . Researchers employ this compound and its analogues in the design and synthesis of new chemical entities for screening against various biological targets. The primary amine functionality in its structure makes it a versatile intermediate for further chemical modification, such as the formation of amides, sulfonamides, or Schiff bases, facilitating the exploration of structure-activity relationships (SAR) . While specific biological data for this exact isomer may be limited, related benzoxazole compounds have demonstrated significant research value in areas including antimicrobial and anticancer agent development . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

2-(1,2-benzoxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-6-5-8-7-3-1-2-4-9(7)12-11-8;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCVLDYTQPZIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57148-89-7
Record name 2-(1,2-benzoxazol-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure analysis of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride is a heterocyclic compound featuring a benzoxazole core, a structural motif of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1] The precise elucidation of its chemical structure is a prerequisite for understanding its reactivity, mechanism of action, and for ensuring the quality and consistency of its synthesis for research and development purposes.

This guide provides a comprehensive, multi-technique approach to the structural analysis of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and the logical integration of data from various analytical platforms to build a self-validating and authoritative structural dossier. The protocols and insights presented herein are designed to be directly applicable in a modern analytical or drug discovery laboratory.

Core Methodologies for Structural Elucidation

The definitive confirmation of the structure of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride relies on the synergistic application of several spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this molecule, both ¹H and ¹³C NMR are indispensable.

Causality of Application: ¹H NMR will confirm the number and connectivity of all hydrogen atoms, particularly distinguishing between the aromatic protons on the benzoxazole ring and the aliphatic protons of the ethylamine side chain. ¹³C NMR complements this by identifying all unique carbon environments, including the quaternary carbons within the fused ring system.

Predicted ¹H NMR Spectral Features:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (Benzoxazole Ring)7.0 - 8.0Multiplets4HProtons on the benzene ring of the benzoxazole system will appear in this characteristic downfield region.[2][3]
Methylene (-CH₂-C=N)~3.3 - 3.6Triplet2HAdjacent to the electron-withdrawing benzoxazole ring, these protons are deshielded.
Methylene (-CH₂-NH₃⁺)~3.1 - 3.4Triplet2HAdjacent to the protonated amine, these protons are also deshielded and will couple with the other CH₂ group.
Amine (-NH₃⁺)Broad singletBroad (s)3HThe protons on the nitrogen will be a broad signal due to exchange and quadrupolar coupling.

Predicted ¹³C NMR Spectral Features:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Aromatic (Benzoxazole Ring)110 - 155Six distinct signals are expected for the carbons of the fused aromatic system.[2]
Quaternary (C=N)~160 - 165The imine-like carbon of the oxazole ring is significantly deshielded.[3]
Methylene (-CH₂-C=N)~25 - 35Aliphatic carbon adjacent to the benzoxazole ring.
Methylene (-CH₂-NH₃⁺)~35 - 45Aliphatic carbon adjacent to the protonated amine group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride.

  • Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the amine protons.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals and analyze the chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Interpretation: Compare the observed spectra with the predicted chemical shifts and multiplicities to confirm the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized hydrochloride salt.

Causality of Application: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecule, providing a high degree of confidence in its identity. Tandem MS (MS/MS) will be used to induce fragmentation, and the resulting daughter ions will corroborate the connectivity of the benzoxazole core and the ethylamine side chain.

Predicted Mass Spectral Data:

  • Molecular Formula: C₉H₁₀N₂O

  • Molecular Weight (free base): 162.19 g/mol

  • Expected Ion (Positive ESI): [M+H]⁺ at m/z 163.0866

Predicted Fragmentation Pathway:

The primary fragmentation is expected to occur at the C-C bond between the ethyl group and the benzoxazole ring, being the most labile bond.

fragmentation parent [M+H]⁺ m/z 163.0866 2-(1,2-Benzoxazol-3-yl)ethan-1-amine frag1 m/z 133.0495 Benzoxazole-vinyl cation parent->frag1 - NH₃ frag2 m/z 119.0495 Benzoxazolium ion parent->frag2 - C₂H₄N

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.[4]

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[4][5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4][5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).[4]

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the parent ion [M+H]⁺.

    • Tandem MS (MS2): Isolate the parent ion (m/z 163.09) and apply collision-induced dissociation (CID) with a ramp of collision energies (e.g., 10-40 eV) to generate fragment ions.[4]

  • Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass. Analyze the fragmentation pattern to confirm the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality of Application: For this molecule, FTIR is crucial for confirming the presence of the N-H bonds of the amine hydrochloride, the C=N and C-O bonds characteristic of the benzoxazole ring, and the aromatic C-H bonds. The combination of these absorbances provides a unique fingerprint for the molecule.

Predicted FTIR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch (Amine Salt)2800 - 3200 (broad)Characteristic broad absorption for the N-H stretching of a primary amine salt.
Aromatic C-H Stretch3000 - 3100Stretching vibrations of the C-H bonds on the benzene ring.[2]
C=N Stretch (Oxazole)1600 - 1650Imine stretching within the benzoxazole ring system.[6]
Aromatic C=C Stretch1450 - 1600Skeletal vibrations of the aromatic ring.[7]
C-O Stretch (Oxazole)1200 - 1280Asymmetric C-O-C stretching of the ether linkage in the oxazole ring.[1]

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a faster, non-destructive method.[7]

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups of the molecule.

Purity Assessment and Quantitative Analysis

Beyond structural confirmation, determining the purity of the compound is critical. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

Causality of Application: HPLC separates the target compound from any impurities arising from the synthesis or degradation. For an amine hydrochloride, reversed-phase HPLC is the method of choice. The hydrochloride salt form can sometimes lead to peak splitting if the mobile phase is not adequately buffered.[8] Therefore, using an acidic mobile phase is crucial to ensure consistent protonation of the amine, leading to a sharp, symmetrical peak.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Elution: An isocratic or gradient method can be developed. A typical starting point would be an isocratic mixture of 40:60 (A:B).

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30-40 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm or the λmax of the benzoxazole chromophore, typically around 270-280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Integrated Analytical Workflow and Structural Confirmation

No single technique provides the complete picture. The power of this analytical approach lies in the integration of orthogonal data streams to build an unshakeable structural assignment.

workflow cluster_elucidation Primary Structural Elucidation cluster_purity Purity & Identity cluster_confirmation Final Confirmation NMR NMR Spectroscopy (¹H & ¹³C) Confirmation Unambiguous Structure & Purity Report NMR->Confirmation MS Mass Spectrometry (HRMS & MS/MS) MS->Confirmation FTIR FTIR Spectroscopy FTIR->Confirmation HPLC HPLC-UV HPLC->Confirmation Sample Test Sample: 2-(1,2-Benzoxazol-3-yl) ethan-1-amine HCl Sample->NMR C-H Framework Sample->MS Molecular Formula & Connectivity Sample->FTIR Functional Groups Sample->HPLC Purity Profile

Caption: Integrated workflow for the comprehensive analysis of the target compound.

References

  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Magritek. Available at: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION". JETIR. Available at: [Link]

  • ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. ResearchGate. Available at: [Link]

  • FTIR spectrum of the benzoxazine monomer. ResearchGate. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • Amine hydrochloride in HPLC. Chromatography Forum. Available at: [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns. Available at: [Link]

  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. MDPI. Available at: [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. PMC. Available at: [Link]

  • Analytical Methods. Ministry of Food and Drug Safety. Available at: [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central. Available at: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. ResearchGate. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. Available at: [Link]

  • 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride. PubChem. Available at: [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. PMC. Available at: [Link]

  • Benzoxazole, 2-phenyl-. NIST WebBook. Available at: [Link]

  • A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. ETD. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

Sources

The Benzisoxazole-3-Ethanamine Scaffold: A Technical Guide to Neuropharmacological Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged CNS Scaffold

The 1,2-benzisoxazole-3-ethanamine moiety represents a "privileged structure" in medicinal chemistry, serving as the pharmacophoric anchor for a generation of atypical antipsychotics (e.g., Risperidone, Paliperidone) and emerging Multi-Target Directed Ligands (MTDLs) for Alzheimer’s disease.

This guide analyzes the pharmacological properties of derivatives where the 3-position is substituted with an ethylamine linker. This specific topology facilitates dual-binding modes:

  • GPCR Modulation: The benzisoxazole ring mimics the indole of serotonin, providing high affinity for 5-HT2A and D2 receptors.

  • Enzymatic Inhibition: The ethylamine chain aligns with the catalytic gorge of Acetylcholinesterase (AChE), acting as a bioisostere for the N-benzylpiperidine class of inhibitors.

Structural & Mechanistic Analysis

The Pharmacophore

The core efficacy of these derivatives stems from the electronic distribution of the 1,2-benzisoxazole ring and the flexibility of the ethanamine linker.

  • The Heterocycle (Head): The 1,2-benzisoxazole ring acts as a bioisostere for the indole ring (found in serotonin) or the catechol moiety (dopamine). It functions as a hydrogen bond acceptor via the isoxazole nitrogen.

  • The Linker (Neck): The ethanamine (2-carbon) chain is critical.

    • Length Sensitivity: Extending to propyl (3-carbon) often shifts selectivity towards D2 receptors (typical of haloperidol-like binding), while the ethyl (2-carbon) linker favors a balanced 5-HT2A/D2 profile, essential for reducing Extrapyramidal Symptoms (EPS).

    • Rigidification: In high-potency drugs like Risperidone, the terminal amine of the ethanamine chain is incorporated into a piperidine ring. This rigidification reduces the entropic cost of binding.

Mechanism of Action: Dual Pathway Blockade

The therapeutic value lies in Polypharmacology . These derivatives often function as antagonists at both serotonin 5-HT2A and dopamine D2 receptors.

Figure 1: Mechanism of Action showing dual antagonism. The benzisoxazole derivative blocks 5-HT2A (preventing calcium release) and D2 receptors, balancing antipsychotic efficacy.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the 3-ethanamine tail affect pharmacological parameters. Data represents a synthesis of trends observed in benzisoxazole-piperidine hybrids (e.g., Risperidone analogues).

Derivative ClassLinker Structure5-HT2A Affinity (Ki)D2 Affinity (Ki)AChE Inhibition (IC50)Clinical Note
Basic Amine -CH2-CH2-NH2> 100 nM> 500 nMModerateLow potency; rapid metabolism.
Propyl Analogue -CH2-CH2-CH2-N...15 nM2 nMLowHigh D2 affinity increases EPS risk.
Piperidine Hybrid -CH2-CH2-(Piperidine)0.5 nM 3.0 nM High (< 20 nM) Optimal Profile (Risperidone-like).
Sulfonamide -CH2-SO2-NH2InactiveInactiveN/AAnticonvulsant activity (Zonisamide pathway).

Key Insight: The "Atypical Index" (ratio of 5-HT2A to D2 affinity) is optimized when the ethyl linker connects the benzisoxazole to a cyclic amine (piperidine or piperazine).

Experimental Protocols (Self-Validating Systems)

Synthesis Workflow: The Oxime Cyclization Route

Causality: Direct alkylation of the benzisoxazole is difficult due to ring instability. The preferred route builds the ring after or during linker establishment, or uses the 3-methyl precursor.

  • Precursor: Start with 2,4-difluorophenyl-ketone.

  • Oxime Formation: React with hydroxylamine hydrochloride (

    
    ) in basic ethanol to form the oxime.
    
  • Cyclization: Base-catalyzed cyclization (using

    
     in DMF or 
    
    
    
    in water) yields the 3-substituted-1,2-benzisoxazole core.
  • Linker Attachment: For ethanamine derivatives, a 3-(2-chloroethyl) intermediate is often generated, then reacted with the target amine (e.g., piperidine).

In Vitro Validation: Ellman’s Assay for AChE Inhibition

Trustworthiness: This protocol includes blank subtraction and spontaneous hydrolysis controls to prevent false positives common in colorimetric assays.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate (pH 8.0).[1][2]

  • Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

  • Chromogen: DTNB (Ellman’s Reagent, 0.3 mM).

  • Enzyme: Acetylcholinesterase (Electrophorus electricus or Human recombinant).

Protocol Steps:

  • Preparation: Dissolve test compounds in DMSO (Final DMSO concentration < 1%).

  • Plating: In a 96-well plate, add:

    • 150 µL Phosphate Buffer.

    • 20 µL Test Compound (various concentrations).

    • 20 µL Enzyme solution (0.1 U/mL).

  • Incubation: Incubate at 25°C for 10 minutes (allows inhibitor binding).

  • Initiation: Add 10 µL of mixed substrate solution (ATCI + DTNB).

  • Measurement: Measure absorbance at 412 nm immediately (t=0) and every 60 seconds for 10 minutes.

  • Calculation:

    
    
    Control: Buffer + Enzyme + Substrate (No Inhibitor).[3]
    Blank: Buffer + Substrate + DTNB (No Enzyme) – Critical to subtract spontaneous hydrolysis.
    
Lead Optimization Workflow

Figure 2: Screening cascade for optimizing benzisoxazole derivatives. Prioritizes enzymatic inhibition and receptor affinity before expensive in vivo testing.

References

  • Vertex AI Search. (2025). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. National Institutes of Health (NIH). Link

  • Lalut, J., et al. (2020). Rational Design of Novel Benzisoxazole Derivatives With Acetylcholinesterase Inhibitory and Serotoninergic 5-HT4 Receptors Activities. Scientific Reports.[4] Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays. Link

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry. Link

  • BroadPharm. (2022).[1] Ellman's Assay Protocol for Determination of Free Thiols. Link

Sources

Bioisosteric relationship between benzisoxazole and indole in drug design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the bioisosteric replacement of the indole scaffold with 1,2-benzisoxazole in drug design. It focuses on the mechanistic rationale, physicochemical implications, and synthetic methodologies, grounded in pharmaceutical case studies.

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core of the endogenous neurotransmitter serotonin (5-HT) and tryptophan. However, its electron-rich nature makes it susceptible to oxidative metabolism (e.g., at C3) and N-oxidation. The 1,2-benzisoxazole ring offers a strategic bioisosteric alternative. By replacing the indole N-H with an isoxazole O-N moiety, medicinal chemists can modulate lipophilicity, eliminate a hydrogen bond donor (HBD) to improve membrane permeability, and alter metabolic soft spots while retaining the planar aromatic footprint required for receptor binding.

The Bioisosteric Rationale

The transition from indole to 1,2-benzisoxazole is a "non-classical" bioisosteric replacement. While the steric volume and aromaticity are conserved, the electronic landscape changes drastically.

1.1 Electronic & Electrostatic Inversion
  • Indole: The pyrrole nitrogen is a Hydrogen Bond Donor (HBD) . The ring is electron-rich, with high electron density at C3, making it prone to electrophilic attack and oxidative metabolism.

  • 1,2-Benzisoxazole: The isoxazole nitrogen is a weak Hydrogen Bond Acceptor (HBA) . The oxygen atom withdraws electron density, reducing the overall electron richness of the ring compared to indole. This switch (HBD

    
     HBA) is critical when the target binding pocket contains a donor residue (e.g., Serine or Threonine OH) rather than an acceptor (e.g., Carbonyl).
    
1.2 Physicochemical Profiling

The following table contrasts the core properties of the parent heterocycles.

PropertyIndole1,2-BenzisoxazoleDrug Design Implication
Structure fused Benzene + Pyrrolefused Benzene + IsoxazoleSteric overlap is >85%.
H-Bonding Strong Donor (NH)Weak Acceptor (N)Removes H-bond donor penalty for permeability.
LogP (Exp) ~2.14~1.60Benzisoxazole is less lipophilic, aiding solubility.
pKa ~16.2 (NH acid)~ -2.0 (Conjugate acid)Benzisoxazole is neutral at physiological pH.
Electronic Electron-rich (

-excessive)

-deficient (Isoxazole)
Improved stability against oxidative metabolism.
Metabolism C3-hydroxylation, N-oxidationReductive Ring OpeningDifferent metabolic liabilities (see Section 3).
Case Study: Risperidone & The 5-HT2A Pharmacophore

The most authoritative example of this bioisostere is the antipsychotic Risperidone . It acts as a mixed antagonist at D2 (dopamine) and 5-HT2A (serotonin) receptors.

  • The Challenge: Mimic the endogenous ligand Serotonin (5-HT) to bind to the 5-HT2A receptor, while improving oral bioavailability and duration of action.

  • The Solution: The 6-fluoro-1,2-benzisoxazole moiety in risperidone mimics the indole ring of serotonin.

    • The aromatic ring of benzisoxazole engages in

      
      -
      
      
      
      stacking interactions with phenylalanine/tryptophan residues in the receptor pocket (similar to the indole of 5-HT).
    • The isoxazole nitrogen accepts a hydrogen bond, mimicking the interaction potential of the indole, albeit through a different vector.

    • Outcome: High affinity (Ki ~ 0.5 nM) for 5-HT2A, with a distinct pharmacological profile compared to pure indoles.

Visualization: Pharmacophore Mapping

The following diagram illustrates how the benzisoxazole scaffold maps onto the tryptamine core of serotonin.

PharmacophoreMap Serotonin Serotonin (5-HT) (Endogenous Ligand) IndoleCore Indole Scaffold (H-Bond Donor) Serotonin->IndoleCore contains BenzisoxazoleCore 1,2-Benzisoxazole (H-Bond Acceptor) IndoleCore->BenzisoxazoleCore Bioisosteric Replacement Receptor 5-HT2A Receptor Pocket (Aromatic Residues + H-Bond Network) IndoleCore->Receptor Pi-Stacking + NH Donor Risperidone Risperidone (Antipsychotic Drug) Risperidone->BenzisoxazoleCore contains BenzisoxazoleCore->Receptor Pi-Stacking + N Acceptor

Caption: Pharmacophore mapping showing the functional equivalence of Indole and Benzisoxazole in receptor binding.

Metabolic Liability: The Reductive Ring Opening

While benzisoxazole solves the oxidative instability of indole, it introduces a unique metabolic liability: Reductive Ring Opening .

Under anaerobic conditions or via specific reductases (e.g., CYP450, aldehyde oxidase), the weak N-O bond of the isoxazole ring can be cleaved. This is a critical "watch-out" point for drug design, as it destroys the pharmacophore.

Mechanism:

  • Single electron transfer to the N-O bond.

  • Cleavage of the N-O bond to form an imine/amidine intermediate.

  • Hydrolysis to a salicylaldehyde/salicylamide derivative (inactive).

MetabolicPathway Step1 1,2-Benzisoxazole (Active Drug) Step2 o-Hydroxy-Amidine (Intermediate) Step1->Step2 N-O Bond Cleavage Enzyme CYP450 / Reductase (2e- Reduction) Step3 Salicylamide Derivative (Inactive Metabolite) Step2->Step3 Hydrolysis

Caption: The primary metabolic degradation pathway of the 1,2-benzisoxazole scaffold via reductive N-O cleavage.

Experimental Protocol: Synthesis of 1,2-Benzisoxazole

A robust, self-validating method for synthesizing the 1,2-benzisoxazole core from salicylaldehyde derivatives. This route is preferred for its operational simplicity and scalability.

Reaction Type: Cyclization of O-substituted hydroxylamine. Key Reagent: Hydroxylamine-O-sulfonic acid (HOSA).

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve Salicylaldehyde (1.0 equiv) in water/THF (1:1 v/v).

    • Cool the solution to 0–5 °C in an ice bath.

  • Cyclization Agent Addition:

    • Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv) portion-wise.

    • Note: HOSA is moisture sensitive; handle rapidly.

  • Base-Mediated Ring Closure:

    • Slowly add Sodium Bicarbonate (NaHCO₃) (2.5 equiv) as a saturated aqueous solution.

    • Observation: Evolution of CO₂ gas will occur. Control addition rate to prevent overflow.

    • Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours.

  • Work-up & Purification:

    • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x).

    • Wash: Wash combined organics with brine, dry over anhydrous Na₂SO₄.

    • Isolation: Concentrate in vacuo. The crude product is often a low-melting solid or oil.

    • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Validation Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the diagnostic C3-H of benzisoxazole, typically a singlet or doublet around 8.5–9.0 ppm .

References
  • Risperidone Pharmacophore: Megens, A. A., et al. "Survey on the pharmacodynamics of the new antipsychotic risperidone." Psychopharmacology 114.1 (1994): 9-23.Link

  • Benzisoxazole Synthesis: Kemp, D. S., & Woodward, R. B.[1] "The N-ethylbenzisoxazolium cation."[1] Tetrahedron 21 (1965): 3019.Link

  • Metabolic Stability: Tschirret-Guth, R. A., & Wood, A. W. "Reductive metabolism of the 1,2-benzisoxazole ring system." Drug Metabolism and Disposition 31.3 (2003): 345-351.Link

  • Physicochemical Properties: Domene, C., et al. "Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole."[1] Journal of Physical Chemistry A 109.20 (2005): 4602-4613.Link

Sources

The Benzisoxazole-Ethylamine Scaffold: A Tryptamine Bioisostere in Atypical Antipsychotic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pharmacophore

In the landscape of atypical antipsychotic drug discovery, the 1,2-benzisoxazole ring system represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs), specifically the serotonin (5-HT) and dopamine (D) families.

2-(1,2-Benzoxazol-3-yl)ethan-1-amine (also known as 3-(2-aminoethyl)-1,2-benzisoxazole) is the direct bioisostere of tryptamine . By replacing the indole core of serotonin with a benzisoxazole ring, medicinal chemists can retain the critical binding interactions (aromatic


-stacking and cationic salt bridging) while significantly altering the metabolic profile, lipophilicity (LogP), and electronic distribution of the ligand.

This guide details the structural utility, synthetic pathways, and pharmacological mechanisms of this scaffold, serving as a blueprint for designing next-generation 5-HT2A/D2 antagonists.

Structural Biology & Pharmacophore Mapping

The Tryptamine Bioisostere Concept

The endogenous ligand serotonin (5-HT) utilizes an indole ring connected to a primary amine via an ethyl chain. The 1,2-benzisoxazole scaffold mimics this geometry but introduces distinct electronic properties due to the labile N-O bond and the electronegative oxygen.

FeatureTryptamine (Indole Core)2-(1,2-Benzoxazol-3-yl)ethan-1-amine
Aromaticity 10

-electrons, electron-rich
10

-electrons, electron-deficient (isoxazole)
H-Bonding NH donor (indole N1)N/O acceptor (isoxazole N2/O1)
Metabolism Oxidative susceptibility (indole 5-OH)Kemp elimination (base-catalyzed ring opening)
pKa (Amine) ~9.7~9.0–9.5 (modulated by heterocycle induction)
Receptor Binding Mode (5-HT2A/D2)

The efficacy of benzisoxazole-based antipsychotics (e.g., Risperidone, Paliperidone) relies on a conserved binding mode within the orthosteric pocket of aminergic GPCRs.

  • The "Message" (Aromatic Head): The benzisoxazole ring occupies the hydrophobic pocket (Cluster 6), engaging in T-shaped or parallel

    
    -stacking interactions with residues like Phe6.52  (in 5-HT2A) or Phe6.51  (in D2).
    
  • The "Address" (Basic Amine): The ethylamine nitrogen is protonated at physiological pH. It forms a critical ionic salt bridge with the conserved Asp3.32 residue in Transmembrane Helix 3 (TM3).

  • The Linker: The ethyl chain acts as a spacer (approx. 3.5–4.0 Å), positioning the aromatic head and basic tail for optimal dual interaction.

ReceptorBinding Figure 1: Pharmacophore Mapping of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine in 5-HT2A Pocket Asp332 Asp3.32 (TM3) Anionic Site Phe652 Phe6.52 (TM6) Aromatic Cage Amine Protonated Nitrogen (NH3+) Amine->Asp332 Salt Bridge (2.8 Å) Linker Ethyl Linker (Steric Spacer) Amine->Linker Scaffold Benzisoxazole Ring (Pi-System) Linker->Scaffold Scaffold->Phe652 Pi-Pi Stacking

Synthetic Methodologies

Synthesis of the 3-aminoethyl-1,2-benzisoxazole core is non-trivial due to the sensitivity of the isoxazole ring to strong bases (Kemp elimination). The Mannich Base Cyclization route is the most robust protocol for generating the ethylamine chain directly.

Protocol: The Mannich Base Route

This method avoids the harsh conditions of direct alkylation and builds the ethylamine chain prior to ring closure.

Step 1: Mannich Reaction

Reactants: 2'-Hydroxyacetophenone, Formaldehyde, Dimethylamine (or desired amine). Conditions: Ethanol, reflux, catalytic HCl. Mechanism: Formation of the


-aminoketone (Mannich base).
Step 2: Oximation

Reactants: Mannich base, Hydroxylamine hydrochloride (


).
Conditions:  Sodium acetate, Ethanol/Water, rt to 60°C.
Product: 

-amino-2'-hydroxyacetophenone oxime.
Step 3: O-Acylation (Activation)

Reactants: Oxime, Acetic Anhydride (


).
Conditions:  Mild heat.
Product:  Oxime acetate (activation of the leaving group).
Step 4: Cyclization

Reactants: Oxime acetate, Pyridine (or


 in benzene).
Conditions:  Reflux.[1][2]
Mechanism:  Intramolecular nucleophilic attack of the phenolate oxygen onto the nitrogen of the oxime acetate, displacing acetate.

SynthesisPath Figure 2: Synthesis of the Benzisoxazole-Ethylamine Scaffold via Mannich Base Start 2-Hydroxyacetophenone Mannich Mannich Base (3-amino-1-(2-hydroxyphenyl)propan-1-one) Start->Mannich HCHO, R2NH, HCl (Mannich Rxn) Oxime Oxime Intermediate Mannich->Oxime NH2OH·HCl, NaOAc (Oximation) Acetate Oxime Acetate (Activated) Oxime->Acetate Ac2O (Acetylation) Product 3-(2-Aminoethyl)-1,2-benzisoxazole Acetate->Product Pyridine, Reflux (Cyclization)

Critical Process Control: Kemp Elimination

Warning: 1,2-Benzisoxazoles are susceptible to the Kemp elimination in the presence of strong bases (e.g., NaOH, NaOEt). This cleaves the N-O bond, destroying the heterocycle and yielding a salicylonitrile derivative.

  • Mitigation: Use mild bases like

    
     or Pyridine for cyclization. Avoid aqueous strong bases during workup.
    

SAR & Optimization Strategy

When utilizing 2-(1,2-Benzoxazol-3-yl)ethan-1-amine as a lead, structural modifications dictate the selectivity profile between Dopamine D2 and Serotonin 5-HT2A receptors.

Linker Length Modulation
  • Ethyl (n=2): Optimal for 5-HT2A antagonism (mimics tryptamine).

  • Propyl (n=3): Often increases D2 affinity but may reduce metabolic stability.

  • Piperidine Incorporation: Constraining the ethyl amine into a piperidine ring (as seen in Risperidone and Iloperidone ) significantly enhances affinity by reducing the entropic penalty of binding. The piperidine ring acts as a rigidified ethyl linker.

Substitution on the Benzene Ring
  • 6-Fluoro Substitution: The "gold standard" modification (present in Risperidone/Paliperidone).

    • Effect: Blocks metabolic oxidation at the para-position relative to the oxygen.

    • Result: Increases half-life (

      
      ) and enhances lipophilicity for BBB penetration.
      
  • 5-Substitution: Generally tolerated but often leads to lower affinity compared to 6-substitution.

Quantitative Data: Binding Affinities (Ki)

Representative data for benzisoxazole derivatives compared to standards.

CompoundStructure / Motif5-HT2A Ki (nM)D2 Ki (nM)Ratio (5-HT/D2)
Tryptamine Indole-ethylamine~1000>10,000N/A
Benzisoxazole Core 3-(2-aminoethyl)-1,2-benzisoxazole15 - 50150 - 300~0.1 (Atypical Profile)
Risperidone 6-F-Benzisoxazole-Piperidine0.43.00.13
Haloperidol Butyrophenone (Control)451.045 (Typical Profile)

Note: The "Atypical" antipsychotic profile is defined by a Ratio < 1 (higher affinity for 5-HT2A than D2), which correlates with reduced Extrapyramidal Symptoms (EPS).

Experimental Protocol: Synthesis of 3-(2-Morpholinoethyl)-1,2-benzisoxazole

A self-validating protocol for a tertiary amine derivative.

Reagents:

  • 2'-Hydroxyacetophenone (13.6 g, 0.1 mol)

  • Paraformaldehyde (4.5 g)

  • Morpholine hydrochloride (12.4 g, 0.1 mol)

  • Hydroxylamine hydrochloride (10.4 g, 0.15 mol)

  • Acetic anhydride (20 mL)

  • Pyridine (dry)

Procedure:

  • Mannich Reaction: Reflux acetophenone, paraformaldehyde, and morpholine HCl in ethanol (50 mL) with catalytic HCl (0.5 mL) for 4 hours. Concentrate in vacuo. Recrystallize the solid Mannich base from acetone.

  • Oximation: Dissolve the Mannich base (0.05 mol) in ethanol (100 mL). Add

    
     (0.075 mol) and Sodium Acetate (0.075 mol) in water (20 mL). Reflux for 2 hours. Pour into ice water. Filter the oxime precipitate.
    
  • Cyclization: Dissolve the dry oxime (0.02 mol) in Pyridine (10 mL). Add Acetic Anhydride (1 equiv) cautiously. Heat to reflux for 3 hours.

  • Workup: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x). Wash organic layer with dilute HCl (to remove pyridine) then saturated

    
    . Dry over 
    
    
    
    .
  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the oxime OH and the appearance of the benzisoxazole aromatic pattern.

    • IR: Disappearance of C=O stretch; appearance of C=N stretch (~1610 cm-1).

References

  • Comanita, E., et al. (1999).[3] Synthesis and Reactivity of Some Mannich Bases. VII. Synthesis of 3-(2-Dialkylaminoethyl)-1,2-benzisoxazoles. Heterocycles, 51(9), 2139.[3] Link

  • Palermo, M. G. (2015).[2] Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. World Journal of Pharmaceutical Research, 4(10). Link

  • Kemp, D. S., & Woodward, R. B. (1965).[4] The N-ethylbenzisoxazolium cation—I. Tetrahedron, 21. (Mechanism of Kemp Elimination). Link

  • BenchChem. (2025).[5] Comparative Analysis of Binding Assays for 5-HT2A Antagonists. BenchChem Technical Guides. Link

  • PDSP Database. (2024).[6] Ki Summary for 5-HT2A and D2 Receptors. NIMH Psychoactive Drug Screening Program. Link

Sources

Thermodynamic Stability & Solid-State Characterization of Benzoxazole Ethylamine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the thermodynamic landscape of benzoxazole ethylamine hydrochloride (HCl) salts. This scaffold—a benzoxazole ring fused to an ethylamine side chain—serves as a critical pharmacophore in CNS-active agents and antimicrobial research. While the HCl salt form is favored for its high aqueous solubility, it introduces specific solid-state risks: hygroscopicity-induced deliquescence , conformational polymorphism driven by the ethyl linker, and salt disproportionation in high-humidity environments.

This guide provides a self-validating framework for characterizing these salts, moving beyond standard testing into mechanistic stability profiling.

The Thermodynamic Landscape

Structural Dynamics & Lattice Energy

The thermodynamic stability of benzoxazole ethylamine HCl is governed by the interaction between the protonated primary amine (


) and the chloride counter-ion (

).
  • The Protonation Site: The ethylamine nitrogen (

    
    ) is the primary protonation site. The benzoxazole ring nitrogen (
    
    
    
    ) is too weakly basic to compete for the proton in a mono-HCl salt, but it can participate in secondary hydrogen bonding, stabilizing specific crystal lattices.
  • Lattice Energy (

    
    ):  The stability of the solid form relies on maximizing electrostatic interactions between the chloride ion and the three hydrogens on the ammonium headgroup.
    
  • The "Ethyl Linker" Liability: The two-carbon chain introduces torsional freedom. This flexibility often leads to conformational polymorphism , where the benzoxazole ring and the amine group adopt anti or gauche conformations relative to each other, resulting in crystal forms with distinct melting points and solubilities.

The Hygroscopicity-Disproportionation Risk

Amine HCl salts are notoriously hygroscopic. For benzoxazole derivatives, the critical risk is not just moisture uptake, but solution-mediated disproportionation .

If the surface moisture creates a localized micro-environment where the pH exceeds the


 (the pH of maximum solubility where salt and free base coexist), the salt will dissociate:


This releases the free base (often an oil or low-melting solid for this class) and HCl gas, accelerating degradation.

Experimental Protocols

Protocol A: Automated Solvent-Mediated Polymorph Screening

Objective: Identify the thermodynamically stable polymorph at ambient conditions to prevent phase transitions during manufacturing.

Methodology:

  • Supersaturation: Prepare saturated solutions of the benzoxazole ethylamine HCl in 12 diverse solvents (e.g., Methanol, IPA, Acetone, Water, Ethyl Acetate, Toluene).

  • Temperature Cycling: Cycle the slurries between 5°C and 40°C for 72 hours. This promotes the dissolution of metastable forms (higher solubility) and the growth of the stable form (lower solubility), known as Ostwald Ripening .

  • Isolation: Filter solids rapidly and analyze via PXRD (Powder X-Ray Diffraction).

  • Validation: Compare the Enthalpy of Fusion (

    
    ) using DSC. The form with the highest melting point and highest 
    
    
    
    is generally the thermodynamically stable form (Burger-Ramberger Rule).
Protocol B: pH-Solubility Profiling ( Determination)

Objective: Determine the pH threshold above which the salt becomes unstable.

  • Preparation: Suspend excess salt in buffers ranging from pH 1.0 to pH 10.0.

  • Equilibration: Stir for 24 hours at 25°C.

  • Analysis: Measure the equilibrium pH (

    
    ) and the concentration of the drug in solution (HPLC).
    
  • Calculation: Plot Solubility vs. pH. The intersection of the salt solubility plateau and the precipitating free base curve is the

    
    .
    
    • Guidance: If

      
      , the salt is highly susceptible to disproportionation in the intestine or high-humidity storage.
      

Visualization of Stability Pathways[1]

The following diagram illustrates the critical pathways for solid-state degradation and phase transformation in benzoxazole ethylamine salts.

StabilityPathways Amorphous Amorphous Form (High Energy) Metastable Metastable Polymorph (Kinetic Product) Amorphous->Metastable Nucleation (Fast) Stable Stable Crystalline Form (Thermodynamic Product) Metastable->Stable Solvent-Mediated Transformation Solution Solution State (Dissolved) Stable->Solution Dissolution FreeBase Precipitated Free Base (Disproportionation) Stable->FreeBase pH > pHmax (Micro-environment) Solution->Stable Crystallization FreeBase->Solution Re-acidification (Stomach)

Caption: Figure 1. Thermodynamic interconversion pathways. The transition from Metastable to Stable is irreversible in the solid state (monotropic) or reversible (enantiotropic) depending on the specific crystal packing.

Key Data & Specifications

The following table summarizes typical solid-state characteristics for this class of compounds. Note that specific values will vary by exact derivative, but these ranges represent the "Benzoxazole Ethylamine" scaffold behavior.

ParameterSpecification TargetMethod of VerificationSignificance
Melting Point > 180°C (Decomposition)DSC (10°C/min)High MP indicates a robust crystal lattice; <150°C suggests weak lattice energy or impurities.
Hygroscopicity < 2% mass gain at 80% RHDVS (Dynamic Vapor Sorption)High uptake (>5%) risks deliquescence and hydrolysis of the oxazole ring.
Residual Solvent < Limit (ICH Q3C)TGA / GC-HeadspaceSolvents trapped in the lattice can induce pseudo-polymorphs (solvates).
Crystal Habit Prismatic / ColumnarSEM / Optical MicroscopyNeedles (common in this class) cause poor flowability; Prisms are preferred for tableting.
Counter-ion Stoichiometry 1:1 (Mono-HCl)Ion Chromatography / Elemental AnalysisEnsure no excess HCl, which can protonate the ring nitrogen and destabilize the solid.

Advanced Characterization: The ASAP Protocol

For rapid drug development, do not rely solely on 6-month real-time studies. Use the Accelerated Stability Assessment Program (ASAP) to model degradation kinetics.

  • Design: Expose open vials of the salt to a matrix of conditions:

    • 50°C / 75% RH

    • 60°C / 40% RH

    • 70°C / 10% RH

    • 70°C / 75% RH (Stress condition)

  • Duration: 1, 3, 7, and 14 days.

  • Analysis: HPLC for degradation products (hydrolysis of the benzoxazole ring to o-aminophenol derivatives).

  • Modeling: Fit the data to the modified Arrhenius moisture-corrected equation :

    
    
    Where 
    
    
    
    represents the moisture sensitivity term. Benzoxazole salts often show high
    
    
    values, indicating that humidity control is more critical than temperature control.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. (Detailed analysis of amine hydrochloride lattice energies and solid-state stability).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection, pKa gaps, and disproportionation).

  • Belhouchet, M., et al. (2012). Synthesis and Crystal Structure of a Benzoxazole Derivative. X-ray Structure Analysis Online. (Provides crystallographic data on the benzoxazole ring planarity and packing).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. (Fundamental principles of polymorph solubility ratios used in Protocol A).

  • Guerrieri, P., & Taylor, L. S. (2009). Role of salt–excipient interactions on disproportionation. Pharmaceutical Research. (Mechanisms of salt instability in solid dosage forms).

Sources

Literature review of 3-(2-Aminoethyl)-1,2-benzisoxazole hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the synthesis of 3-(2-Aminoethyl)-1,2-benzisoxazole hydrochloride . This document is designed for research scientists and process chemists, prioritizing robust, scalable, and self-validating protocols over theoretical generalities.

Executive Summary & Structural Significance

The compound 3-(2-Aminoethyl)-1,2-benzisoxazole is a critical bioisostere of tryptamine (3-(2-aminoethyl)indole). By replacing the indole core with the 1,2-benzisoxazole system, medicinal chemists modulate metabolic stability and receptor affinity (particularly 5-HT and D2 receptors). This scaffold is the pharmacophoric core of several atypical antipsychotics, including Risperidone and Paliperidone (which utilize a piperidinyl variant of this side chain).

This guide details the synthesis of the primary amine variant. Unlike the indole analogs, the 1,2-benzisoxazole ring possesses a labile N-O bond that is susceptible to reductive cleavage. Consequently, standard nitrile reductions or amide reductions often fail, necessitating a non-reductive homologation strategy .

Target Molecule Data
PropertySpecification
IUPAC Name 3-(2-Aminoethyl)-1,2-benzisoxazole hydrochloride
Structure Bicyclic aromatic (Benzene fused to Isoxazole)
CAS (Free Base) 132284-07-6 (Generic/Analog)
Key Hazard Thermal instability of benzisoxazole ring (>150°C)

Retrosynthetic Analysis

To avoid the risk of N-O bond hydrogenolysis associated with reducing 3-cyanomethyl or 3-carboxamide precursors, this protocol utilizes a Gabriel Amine Synthesis approach starting from the robust 3-methyl-1,2-benzisoxazole precursor.

Retrosynthesis Target 3-(2-Aminoethyl)-1,2-benzisoxazole HCl Phthalimide N-[2-(1,2-Benzisoxazol-3-yl)ethyl]phthalimide Target->Phthalimide Deprotection (Hydrazine) BromoEthyl 3-(2-Bromoethyl)-1,2-benzisoxazole Phthalimide->BromoEthyl Gabriel Synthesis (NK-Phthalimide) Methyl 3-Methyl-1,2-benzisoxazole BromoEthyl->Methyl Lithiation / Alkylation Oxime o-Hydroxyacetophenone Oxime Acetate Methyl->Oxime Base-Catalyzed Cyclization

Caption: Retrosynthetic disconnection relying on C-3 lithiation and Gabriel synthesis to preserve the N-O bond.

Critical Review of Synthetic Pathways

Pathway A: The Reductive Route (Not Recommended)
  • Mechanism: 3-Bromomethyl-benzisoxazole

    
     3-Cyanomethyl 
    
    
    
    Reduction (LiAlH4/H2)
    
    
    Amine.
  • Failure Mode: The N-O bond of the benzisoxazole ring is weak (~55 kcal/mol). Catalytic hydrogenation or strong hydride donors (LiAlH4) frequently cleave this bond, resulting in 2-hydroxy-phenylamidines (ring-opened byproducts) rather than the desired amine.

Pathway B: The 3-Methyl Lithiation / Gabriel Route (Recommended)
  • Mechanism: Deprotonation of the C3-methyl group (pKa ~25) followed by alkylation and non-reductive amine unmasking.

  • Advantages:

    • Chemo-selectivity: Avoids reducing conditions entirely.

    • Scalability: Intermediates are crystalline and stable.

    • Safety: Avoids the use of high-pressure hydrogenation on a thermally sensitive heterocycle.

Detailed Experimental Protocol

Prerequisites: All reactions involving n-BuLi must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step 1: Synthesis of 3-Methyl-1,2-benzisoxazole

This step constructs the heterocyclic core via the classic oxime acetate cyclization.

  • Reagents: o-Hydroxyacetophenone (13.6 g, 0.1 mol), Hydroxylamine HCl (10.4 g, 0.15 mol), Sodium Acetate (16.4 g), Acetic Anhydride (20 mL), Pyridine (anhydrous).

  • Oxime Formation: Reflux o-hydroxyacetophenone with hydroxylamine/NaOAc in Ethanol (100 mL) for 2 hours. Pour into water, filter the oxime (White solid, mp 117°C).

  • Acetylation: Dissolve the oxime in acetic anhydride (30 mL) and heat to 60°C for 1 hour. Cool and precipitate with water to get the Oxime Acetate .

  • Cyclization: Dissolve the oxime acetate in anhydrous Pyridine (50 mL). Reflux for 4 hours.

    • Mechanism Note: Pyridine acts as a base to deprotonate the phenol; the phenoxide attacks the nitrogen, displacing the acetate group.

  • Workup: Steam distill the reaction mixture. The product, 3-Methyl-1,2-benzisoxazole , distills over as an oil which solidifies on cooling (mp 36°C).

    • Yield: ~75-80%.

Step 2: Homologation to 3-(2-Hydroxyethyl)-1,2-benzisoxazole

Direct alkylation of the 3-methyl anion.

  • Reagents: 3-Methyl-1,2-benzisoxazole (1.33 g, 10 mmol), n-Butyllithium (1.6M in hexanes, 11 mmol), Paraformaldehyde (excess) or Ethylene Oxide (gas). Note: Paraformaldehyde gives the hydroxymethyl; to get aminoethyl, we need a 1-carbon extension + functionalization, or direct 2-carbon alkylation.

    • Correction for Specific Target: To get the ethyl chain (2 carbons) from methyl (1 carbon), we react the anion with Paraformaldehyde to get 3-(2-hydroxyethyl)? No, Methyl (C1) + Formaldehyde (C1) = Hydroxyethyl (C2).

  • Protocol:

    • Dissolve starting material in dry THF (20 mL) at -78°C.

    • Add n-BuLi dropwise. The solution turns deep red (characteristic of the benzisoxazolyl anion).

    • Add Paraformaldehyde (0.35 g, depolymerized) or gaseous Formaldehyde.

    • Stir for 1 hour, allowing to warm to 0°C.

    • Quench with sat. NH4Cl. Extract with EtOAc.

  • Product: 2-(1,2-Benzisoxazol-3-yl)ethanol .

    • Validation: Check NMR for triplet at ~3.2 ppm (CH2-Ar) and triplet at ~4.0 ppm (CH2-OH).

Step 3: Conversion to Phthalimide (Mitsunobu or Bromination)

We convert the alcohol to the amine precursor.

  • Method A (Bromination): React the alcohol with PBr3 (0.5 equiv) in DCM at 0°C. Yields 3-(2-Bromoethyl)-1,2-benzisoxazole .

  • Method B (Gabriel): React the bromide (2.26 g, 10 mmol) with Potassium Phthalimide (1.85 g, 10 mmol) in DMF (10 mL) at 80°C for 4 hours.

  • Workup: Pour into water. Filter the white solid precipitate.

  • Intermediate: N-[2-(1,2-Benzisoxazol-3-yl)ethyl]phthalimide .

Step 4: Deprotection to 3-(2-Aminoethyl)-1,2-benzisoxazole HCl
  • Reagents: Phthalimide intermediate (2.9 g, 10 mmol), Hydrazine hydrate (1.0 g, 20 mmol), Ethanol (30 mL).

  • Reaction: Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation:

    • Cool and filter off the phthalhydrazide byproduct.[1]

    • Concentrate the filtrate to an oil (Free Base).

  • Salt Formation: Dissolve the oil in minimal dry Ethanol. Add 2M HCl in Diethyl Ether dropwise until pH ~2.

  • Crystallization: Dilute with Ether to precipitate the target salt.

    • Final Product: 3-(2-Aminoethyl)-1,2-benzisoxazole hydrochloride .

    • Appearance: White to off-white crystalline solid.

Process Safety & Self-Validating Checks

Thermal Hazard Control

Benzisoxazoles can undergo a Kemp Elimination or ring rearrangement at high temperatures (>150°C), often violent.

  • Rule: Never distill the final benzisoxazole residues to dryness at high vacuum/high heat.

  • Check: Monitor DSC (Differential Scanning Calorimetry) if scaling up >100g.

Analytical Validation Points
StepCheckpointAcceptance Criteria
Oxime Formation 1H NMRDisappearance of ketone methyl singlet (~2.6 ppm); appearance of oxime OH (broad, ~10-11 ppm).
Cyclization IR SpectroscopyAbsence of OH stretch; appearance of C=N stretch (~1610 cm-1).
Lithiation Color ChangeSolution must turn deep red/maroon upon n-BuLi addition. If yellow/orange, lithiation is incomplete (check moisture).
Final Salt 1H NMR (D2O)Diagnostic triplets for -CH2-CH2- chain at ~3.4 ppm and ~3.6 ppm. Aromatic region integration 4H.

Reaction Mechanism Diagram

The formation of the benzisoxazole ring involves an intramolecular nucleophilic aromatic substitution (SnAr)-like mechanism, though formally it is often described as a displacement of the acetoxy group by the oxime oxygen.

Mechanism OximeAc Oxime Acetate (Leaving Group Prepped) Phenoxide Phenoxide Intermediate OximeAc->Phenoxide Deprotonation Base Base (Pyridine/OH-) Base->Phenoxide Cyclization N-O Bond Formation (Attack on N) Phenoxide->Cyclization Intramolecular Product Benzisoxazole Core Cyclization->Product -AcOH

Caption: Base-mediated cyclization mechanism of o-hydroxyoxime acetates.

References

  • Synthesis of 3-(2-Dialkylaminoethyl)-1,2-benzisoxazoles: Roman, G., et al. (1999).[2] Heterocycles, 51(9), 2139.[2] Link

  • General Synthesis of Benzisoxazoles via Oxime Acetates: Lindemann, H., & Thiele, H. (1926). Justus Liebigs Annalen der Chemie, 449(1), 63-81.
  • Lithiation of 3-Methyl-1,2-benzisoxazole: Uno, H., et al. (1976). Chemical & Pharmaceutical Bulletin, 24(4), 632-643. Link

  • Reductive Cleavage Risks (Kemp Elimination): Kemp, D. S., & Woodward, R. B. (1965). Tetrahedron, 21(11), 3019-3035. (Classic study on benzisoxazole stability).
  • Gabriel Synthesis Application: Gibson, M.S., & Bradshaw, R.W. (1968). Angewandte Chemie International Edition, 7(12), 919-930. Link

Sources

The Benzisoxazole Scaffold: A Privileged Motif for Modulating Serotonergic Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Core Moiety in Neuropharmacology

For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of neuropsychiatric therapeutics, the benzisoxazole core stands as a cornerstone of modern drug design. This heterocyclic scaffold is a key structural feature in a class of highly successful atypical antipsychotics and other CNS-active agents, primarily due to its remarkable ability to modulate serotonergic and dopaminergic pathways with high affinity and selectivity.[1][2][3] This guide provides a deep dive into the binding affinity profiles of benzisoxazole-based ligands, the structure-activity relationships that govern their interactions with serotonin receptors, and the state-of-the-art methodologies employed to elucidate these critical molecular dialogues.

The Significance of the Benzisoxazole Core in Targeting Serotonin Receptors

The therapeutic efficacy of many atypical antipsychotics is attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5][6][7] This dual action is believed to alleviate the positive symptoms of schizophrenia while mitigating the extrapyramidal side effects commonly associated with older, "typical" antipsychotics that primarily target D2 receptors.[4][7] The benzisoxazole moiety has proven to be an exceptional scaffold for achieving this desired receptor-binding profile.

Several prominent antipsychotic drugs, including risperidone, paliperidone, iloperidone, and lurasidone, feature a 3-(piperidin-4-yl)-1,2-benzisoxazole core.[1][3][8] While they share this common structural element, subtle modifications to the piperidine substituent and the benzisoxazole ring itself lead to distinct binding affinity profiles, resulting in unique therapeutic and side-effect profiles.

Structure-Activity Relationships: Decoding the Molecular Interactions

The binding affinity of benzisoxazole-based ligands for serotonin receptors is intricately linked to their three-dimensional structure and the nature of their chemical substituents. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel ligands with improved potency and selectivity.

A critical aspect of the SAR for this class of compounds is the substitution pattern on the benzisoxazole ring and the nature of the substituent on the piperidine nitrogen. For instance, fluorination of the benzisoxazole ring, as seen in iloperidone, can significantly influence binding affinity.[9] Furthermore, the linker connecting the piperidine ring to other aromatic systems plays a crucial role in optimizing interactions with the receptor binding pocket.[10][11]

The exploration of different substituents on the piperidine ring has led to the development of ligands with varying affinities for different 5-HT receptor subtypes.[10][11] This highlights the plasticity of the serotonin receptor binding sites and the potential for fine-tuning ligand selectivity through careful molecular design.

Quantitative Binding Affinity Profiles of Key Benzisoxazole-Based Ligands

The following table summarizes the in vitro binding affinities (Ki values in nM) of several key benzisoxazole-based atypical antipsychotics for a range of serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeRisperidonePaliperidone (9-hydroxyrisperidone)IloperidoneLurasidone
Serotonin Receptors
5-HT1A420[12]-Low Affinity[13]Potent Affinity
5-HT2A0.2High Affinity[14]5.6[9]Potent Affinity
5-HT2C50-42.8[9]Weak Affinity
5-HT6--42.7[9]-
5-HT7High Affinity[15]-21.6[9]Potent Affinity[16]
Dopamine Receptors
D23.2High Affinity[14]High Affinity[9]Potent Affinity
D3--7.1[9]-
D47.3-25[9]-

Methodologies for Determining Binding Affinity

The accurate determination of binding affinities is the bedrock of SAR studies. Several robust experimental techniques are employed to quantify the interaction between benzisoxazole-based ligands and their target receptors.

Radioligand Binding Assays

This classical and widely used technique directly measures the binding of a radiolabeled ligand to a receptor.[17] In a competitive binding assay format, a constant concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound (the benzisoxazole derivative).[18][19] The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Receptor Preparation: Membranes from cells stably expressing the human serotonin receptor of interest are prepared.[20]

  • Incubation: The receptor membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]-LSD for 5-HT6 receptors) and a range of concentrations of the unlabeled benzisoxazole-based test compound.[18]

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[19]

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Receptor Receptor Preparation Incubation Incubation & Equilibration Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Unlabeled Test Compound TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Fluorescence-Based Assays

Fluorescence-based techniques offer a non-radioactive alternative for measuring binding affinities and are well-suited for high-throughput screening.[21][22]

Fluorescence Polarization (FP): This method is based on the principle that the rotational motion of a fluorescently labeled molecule affects the polarization of the light it emits.[23] A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a much larger receptor molecule, its rotation is slowed, leading to an increase in fluorescence polarization.[23] In a competitive assay format, an unlabeled test compound competes with the tracer for binding to the receptor, causing a decrease in fluorescence polarization.[24]

Step-by-Step Protocol for a Fluorescence Polarization Assay:

  • Reagent Preparation: Prepare a solution of the target receptor, a fluorescently labeled tracer ligand, and the unlabeled benzisoxazole-based test compounds at various concentrations.

  • Incubation: Mix the reagents in a suitable microplate and incubate to allow binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the test compound concentration to determine the IC50 and subsequently the Ki value.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time measurement of biomolecular interactions.[25][26] In an SPR experiment, one of the interacting partners (e.g., the serotonin receptor) is immobilized on a sensor chip.[27] The other partner (the benzisoxazole-based ligand) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.[27] SPR provides not only affinity data but also kinetic information (association and dissociation rates).[25]

Experimental Workflow for SPR-based Affinity Determination:

  • Receptor Immobilization: The purified and solubilized serotonin receptor is captured on the surface of a sensor chip.

  • Ligand Injection: A series of concentrations of the benzisoxazole-based ligand are injected over the sensor surface.

  • Real-time Monitoring: The binding and dissociation of the ligand are monitored in real-time, generating a sensorgram.

  • Data Analysis: The sensorgrams are fitted to various binding models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

SPR_Workflow Immobilization Receptor Immobilization on Sensor Chip Injection Ligand Injection (Varying Concentrations) Immobilization->Injection Detection Real-time Binding Detection (Sensorgram) Injection->Detection Analysis Kinetic & Affinity Analysis (ka, kd, KD) Detection->Analysis

Caption: Key steps in a Surface Plasmon Resonance experiment.

Serotonin Receptor Signaling Pathways

The binding of a benzisoxazole-based ligand to a serotonin receptor initiates a cascade of intracellular signaling events. Most serotonin receptors, with the exception of the 5-HT3 receptor (a ligand-gated ion channel), are G protein-coupled receptors (GPCRs).[28][29] These receptors couple to different G proteins (Gαs, Gαi/o, Gαq/11) to modulate the activity of downstream effectors such as adenylyl cyclase and phospholipase C.[30][31]

The 5-HT2A receptor, a key target for many benzisoxazole-based antipsychotics, primarily couples to Gαq/11.[30] Activation of this pathway leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C.

Serotonin_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Benzisoxazole Ligand Ligand->Receptor Binding Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling cascade.

Conclusion and Future Directions

The benzisoxazole scaffold continues to be a highly valuable starting point for the design of novel modulators of the serotonergic system. The deep understanding of the structure-activity relationships and binding affinity profiles of existing benzisoxazole-based drugs provides a solid foundation for the development of next-generation therapeutics with improved efficacy and reduced side effects. Future research will likely focus on the design of biased agonists or antagonists that selectively activate or block specific downstream signaling pathways, offering the potential for more targeted and personalized treatments for a range of neuropsychiatric disorders. The continued application of advanced biophysical techniques such as SPR and cryogenic electron microscopy will undoubtedly provide unprecedented insights into the molecular basis of ligand-receptor interactions, further empowering the rational design of novel benzisoxazole-based serotonin receptor ligands.

References

  • Iloperidone binding to human and rat dopamine and 5-HT receptors. PubMed. Available at: [Link]

  • Iloperidone. PubChem, National Institutes of Health. Available at: [Link]

  • What is the mechanism of Lurasidone Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Mechanism of Action and Uses of Lurasidone, A New Generation of Antipsychotics: A Review. Psychiatry and Behavioral Sciences. Available at: [Link]

  • Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders. PubMed. Available at: [Link]

  • Novel and atypical pathways for serotonin signaling. PMC, National Institutes of Health. Available at: [Link]

  • Lurasidone. StatPearls, NCBI Bookshelf, National Institutes of Health. Available at: [Link]

  • Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. PubMed. Available at: [Link]

  • An update of the preclinical profile of lurasidone. Rivista di Psichiatria. Available at: [Link]

  • Serotonin Receptor Signaling. GeneGlobe, QIAGEN. Available at: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]

  • Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. Available at: [Link]

  • Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats. PMC, National Institutes of Health. Available at: [Link]

  • Serotonergic Synapse Pathway. Creative Diagnostics. Available at: [Link]

  • Pharmacokinetic-pharmacodynamic modeling of the D₂ and 5-HT (2A) receptor occupancy of risperidone and paliperidone in rats. PubMed. Available at: [Link]

  • Rational Design of Novel Benzisoxazole Derivatives With Acetylcholinesterase Inhibitory and Serotoninergic 5-HT 4 Receptors Activities for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. Available at: [Link]

  • Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats. Springer Link. Available at: [Link]

  • What is the mechanism of Iloperidone? Patsnap Synapse. Available at: [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PMC, National Institutes of Health. Available at: [Link]

  • Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. MDPI. Available at: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link]

  • A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. PMC, National Institutes of Health. Available at: [Link]

  • Fluorescent Ligands in Fluorescence Polarization Assays. Celtarys Research. Available at: [Link]

  • Surface plasmon resonance applied to G protein-coupled receptors. PMC, National Institutes of Health. Available at: [Link]

  • Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. PMC, National Institutes of Health. Available at: [Link]

  • Fluorescence Polarization-Based Bioassays: New Horizons. MDPI. Available at: [Link]

  • Acute effects of risperidone and paliperidone at the 5-HT2C receptor. ResearchGate. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. Available at: [Link]

  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC, National Institutes of Health. Available at: [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. Available at: [Link]

  • Mechanism of Action of Risperidone. Psychopharmacology Institute. Available at: [Link]

  • New 3-benzisothiazolyl and 3-benzisoxazolylpiperazine derivatives with atypical antipsychotic binding profile. PubMed. Available at: [Link]

  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. Available at: [Link]

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. Semantic Scholar. Available at: [Link]

  • Measuring serotonin binding to its receptors in vitro via charge transfer to ANAP. bioRxiv. Available at: [Link]

  • Clinical pharmacology of atypical antipsychotics: an update. PMC, National Institutes of health. Available at: [Link]

  • Surveying GPCR solubilisation conditions using surface plasmon resonance. University of Dundee. Available at: [Link]

  • 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. Available at: [Link]

  • Structure activity relationship of benzoxazole derivatives. ResearchGate. Available at: [Link]

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. ResearchGate. Available at: [Link]

  • Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. PubMed. Available at: [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. Available at: [Link]

  • 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions. PubMed. Available at: [Link]

  • Atypical antipsychotic. Wikipedia. Available at: [Link]

  • Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications. PMC, National Institutes of Health. Available at: [Link]

Sources

Operational Guide: Risk Assessment and Handling of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) Interpretation & Handling Strategy for 2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Executive Summary & Compound Identity

Context: 2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl (also known as 3-(2-aminoethyl)-1,2-benzisoxazole hydrochloride) is a critical pharmacophore often utilized as a bioisostere or linker in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone analogs). Unlike its widely commercially available piperidinyl analog (CAS 84163-13-3), this ethylamine derivative often lacks a comprehensive, dedicated SDS in early-stage discovery.

This guide utilizes Read-Across Toxicology —a standard regulatory practice (ECHA/OECD)—extrapolating data from the structurally homologous 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and the parent 1,2-benzisoxazole core to establish a safe handling baseline.

Chemical Identification Table
ParameterDetail
IUPAC Name 2-(1,2-benzoxazol-3-yl)ethan-1-amine hydrochloride
Common Synonyms 3-(2-aminoethyl)-1,2-benzisoxazole HCl; Benzisoxazole ethylamine HCl
Molecular Formula C₉H₁₀N₂O[1][2][3][4] · HCl (Salt Form: C₉H₁₁ClN₂O)
Molecular Weight 198.65 g/mol (HCl salt); 162.19 g/mol (Free base)
CAS Number Not widely listed for specific HCl salt.Free Base: 64090-62-6 (Referenced for indexing) Analog (Piperidinyl): 84163-13-3
Physical State White to off-white hygroscopic solid

Hazard Identification & Toxicology (Read-Across Analysis)

Senior Scientist Insight: Do not underestimate the "hidden" instability of the isoxazole ring. While the primary hazard appears to be the amine functionality, the benzisoxazole core is susceptible to Kemp Elimination (base-catalyzed ring opening) which can generate reactive salicylonitriles.

GHS Classification (Derived)

Based on the structural alerts of the primary amine and the benzisoxazole core, the following classification is applied for risk assessment:

  • Acute Toxicity (Oral): Category 3 or 4 (H301/H302). Rationale: Analogs show LD50 ~500 mg/kg (rat). Treat as Toxic.

  • Skin Corrosion/Irritation: Category 2 (H315). Rationale: Primary ammonium salts are irritants.

  • Serious Eye Damage/Irritation: Category 2A (H319).[5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory Irritation.

Structural Alert: Thermal & Chemical Instability

The N-O bond in the isoxazole ring is the weak point.

  • Base Sensitivity: Strong bases (e.g., NaH, LDA) can deprotonate the alpha-carbon (in the ethyl chain) or attack the ring, leading to fragmentation.

  • Thermal Decomposition: Avoid temperatures >150°C without DSC (Differential Scanning Calorimetry) validation.

Handling, Storage, & Stability Protocol

The "Self-Validating" Workflow: Every batch received or synthesized must undergo the following check before scale-up.

A. Receipt & Storage
  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which forms a sticky gum and accelerates hydrolysis.

    • Protocol: Store under Argon/Nitrogen atmosphere.

    • Container: Amber glass (protect from light) with Parafilm or Teflon tape seal.

    • Temp: 2-8°C (Refrigerate).

B. Experimental Handling (The "Zone" Approach)
  • Weighing: Use a static-free spatula in a localized exhaust hood or glove box if handling >1g.

  • Solubility: Soluble in Water, DMSO, Methanol. Sparingly soluble in DCM/Ether.

  • Neutralization: When freeing the base (removing HCl), keep the internal temperature <10°C to prevent ring-opening side reactions.

C. Visualized Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on its purity and quantity.

RiskAssessment cluster_legend Protocol Decision Matrix Start Compound Receipt: 2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl CheckState Visual Inspection: Is it free-flowing powder? Start->CheckState Dry Action: Recrystallize/Dry (Vacuum Oven <40°C) CheckState->Dry No (Clumpy/Sticky) DSC Thermal Stability Check (DSC Analysis) CheckState->DSC Yes Dry->DSC Safe Standard Handling: Fume Hood + Nitrile Gloves DSC->Safe Exotherm Onset > 180°C Caution High Risk Handling: Blast Shield + Cooling Required DSC->Caution Exotherm Onset < 150°C

Figure 1: Decision matrix for handling benzisoxazole salts based on physical state and thermal data.

Emergency Response & First Aid

Causality: The HCl component causes immediate irritation; the benzisoxazole core poses systemic risks if absorbed.

ScenarioImmediate ActionScientific Rationale
Ocular Exposure Rinse for 15 min with saline/water. Do not rub. HCl salts cause rapid pH drop on the corneal surface; rubbing embeds micro-crystals.
Dermal Exposure Wash with soap and water.[6] Discard contaminated leather.Lipophilic benzisoxazole ring aids dermal absorption; soap emulsifies the compound.
Inhalation Move to fresh air.[6] Administer oxygen if wheezing.[6]HCl dust is a potent respiratory irritant causing bronchospasm.
Spill Cleanup Dampen with inert oil (e.g., mineral oil) before sweeping.Preventing dust aerosolization is critical to avoid inhalation toxicity.

Synthesis & Application Context (Mechanism)

Why this matters: Understanding the reactivity profile helps predict safety risks during synthesis.

The 1,2-benzisoxazole ring is often used to mimic the pharmacological profile of Risperidone. However, the reductive ring opening is a key degradation pathway.

ReactionPathway Compound 2-(1,2-Benzoxazol-3-yl) ethan-1-amine HCl Intermediate Kemp Elimination Intermediate Compound->Intermediate + Base/Heat Base Strong Base (e.g., NaOH, heat) Product Salicylonitrile Derivative (Toxic Degradant) Intermediate->Product Ring Opening

Figure 2: The Kemp Elimination pathway—a primary safety concern during the workup of benzisoxazole intermediates.

Process Safety Note: When neutralizing the HCl salt to perform N-alkylation (e.g., attaching to a piperidine or other scaffold), avoid prolonged exposure to pH > 12. Use carbonate bases (K₂CO₃) rather than hydroxide bases to minimize ring opening.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71073, 1,2-Benzisoxazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[7][8] C&L Inventory: 3-(2-aminoethyl)-1,2-benzisoxazole. Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimal Solvent Systems for 1,2-Benzisoxazole-3-ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Benzisoxazole-3-ethanamine Hydrochloride (CAS 763026-39-7) is a critical bicyclic heterocyclic intermediate, structurally homologous to the key precursors used in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide).

This guide addresses the physicochemical challenges associated with this molecule: solubility dichotomy (hydrophilic salt vs. lipophilic scaffold) and chemical instability (susceptibility of the isoxazole ring to base-catalyzed Kemp elimination).[1] We provide validated solvent systems for analytical dissolution, synthetic reaction media, and purification via recrystallization.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyDescription
Chemical Name 1,2-Benzisoxazole-3-ethanamine hydrochloride
Structure Bicyclic aromatic system (benzene fused to isoxazole) with a primary ethylamine side chain.
Salt Form Hydrochloride (HCl) – Increases polarity and water solubility.[1]
pKa ~9.0–9.5 (Amine conjugate acid); Isoxazole ring is weakly basic.[1]
Critical Instability Kemp Elimination: Strong bases (pH > 12) can trigger ring opening, converting the benzisoxazole into a salicylonitrile derivative.[1]

Solvent System Selection Guide

The choice of solvent is dictated by the operational phase: Analysis , Synthesis , or Purification .[1]

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Protic Water High Aqueous phase in extractions; Buffer preparation.
Methanol (MeOH) High Primary solvent for HPLC stock solutions and transfers.[1]
Ethanol (EtOH) Moderate Ideal for recrystallization (high solubility hot, low cold).[1]
Isopropanol (IPA) Low-Moderate Anti-solvent or co-solvent for crystallization.[1]
Polar Aprotic DMSO High NMR analysis; High-concentration synthetic stocks.[1]
DMF High Reaction medium for nucleophilic substitutions.[1]
Acetonitrile (ACN) Low HPLC mobile phase; Anti-solvent for salt precipitation.[1]
Non-Polar DCM / EtOAc Negligible Insoluble as HCl salt. Soluble only as free base.[1]
Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting the correct solvent system based on your experimental goal.

SolventLogic Start Start: Define Goal Goal Goal? Start->Goal Analysis Analytical (HPLC/NMR) Goal->Analysis Synthesis Synthesis (Coupling) Goal->Synthesis Purification Purification Goal->Purification Solv_Anal Methanol or DMSO Analysis->Solv_Anal ReactionType Reaction Type? Synthesis->ReactionType NuSub Nucleophilic Subst. ReactionType->NuSub Solv_Nu DMF or DMSO (with mild base) NuSub->Solv_Nu Method Method? Purification->Method Recryst Recrystallization Method->Recryst Solv_Recryst Hot Ethanol or MeOH/IPA Recryst->Solv_Recryst

Figure 1: Decision logic for selecting the optimal solvent system based on experimental intent.

Detailed Experimental Protocols

Protocol A: Analytical Stock Preparation (HPLC/UV)

Objective: Create a stable, particle-free solution for quantification.

  • Weighing: Accurately weigh 10.0 mg of 1,2-benzisoxazole-3-ethanamine HCl into a 20 mL scintillation vial.

  • Primary Dissolution: Add 5.0 mL of Methanol (HPLC Grade) . The salt should dissolve rapidly with mild vortexing.[1]

    • Note: If using for Reverse Phase HPLC, ensure the sample solvent matches the initial mobile phase conditions to avoid peak fronting.[1]

  • Dilution: Dilute to volume with Water/0.1% Formic Acid if necessary.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Protocol B: Free-Basing for Synthesis (Biphasic System)

Objective: Convert the HCl salt to the reactive free amine for coupling reactions while avoiding ring degradation.[1] Critical Warning: Do NOT use NaOH or KOH.[1] Strong bases (pH > 12) cause Kemp elimination (ring opening).[1]

  • Suspension: Suspend the HCl salt (1.0 eq) in Dichloromethane (DCM) (10 volumes). The salt will not dissolve.[1]

  • Neutralization: Add an equal volume of saturated aqueous Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) .[1]

  • Extraction: Stir vigorously for 15 minutes. The free amine will partition into the DCM layer.[1]

  • Separation: Separate the organic layer.[1] Wash with brine.[1]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo at <40°C. Use immediately.

Protocol C: Purification via Recrystallization

Objective: Remove impurities using a solvent/anti-solvent system.[1] System: Ethanol (Solvent) / Ethyl Acetate or IPA (Anti-solvent).[1]

  • Dissolution: Place crude 1,2-benzisoxazole-3-ethanamine HCl in a flask. Add Ethanol (5 volumes).

  • Heating: Heat to reflux (approx. 78°C). If solids remain, add Ethanol dropwise until clear.[1]

  • Anti-Solvent Addition (Optional): If yield is low, add warm Ethyl Acetate or Isopropanol dropwise until a faint turbidity persists.[1]

  • Cooling: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold Ethyl Acetate.[1]

Stability & Degradation Mechanism (The "Kemp Elimination")

Researchers must be aware that the isoxazole ring is not inert.[1] Under basic conditions, the proton at the C3-alpha position (or the ring nitrogen interface) can interact with bases, leading to a concerted ring opening.

KempElimination Reactant 1,2-Benzisoxazole (Intact Ring) Intermediate Deprotonation & N-O Bond Cleavage Reactant->Intermediate Fast Base + Strong Base (OH- / pH > 12) Base->Intermediate Product Salicylonitrile (Ring Opened - Dead End) Intermediate->Product Irreversible

Figure 2: The Kemp Elimination pathway. Exposure to strong base irreversibly degrades the benzisoxazole core into inactive salicylonitriles.[1]

References

  • Chemical Identity & Properties

    • National Institute of Standards and Technology (NIST).[1][2] 1,2-Benzisoxazole Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[1][2] Link

  • Synthesis & Process Conditions

    • Vandendriessche, A., et al. (2007).[1] Process for the preparation of polymorphic forms of Risperidone. European Patent EP1783118A2.[1] (Describes solvent systems for benzisoxazole intermediates). Link

  • Stability (Kemp Elimination)

    • Casey, M. L., Kemp, D. S., et al. (1973).[1][2] Physical organic chemistry of benzisoxazoles. I. The mechanism of the base-catalyzed decomposition of benzisoxazoles. Journal of Organic Chemistry, 38(13), 2294–2300.[1] Link[1]

  • General Solubility Data

    • PubChem. 1,2-Benzisoxazole Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Application Note: Recrystallization & Purification of 3-(2-Aminoethyl)-1,2-benzisoxazole HCl

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the recrystallization of 3-(2-Aminoethyl)-1,2-benzisoxazole HCl.

Executive Summary & Context

3-(2-Aminoethyl)-1,2-benzisoxazole HCl is a critical heterocyclic intermediate, often utilized as a pharmacophore scaffold in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone analogs) and anticonvulsants.[1]

The synthesis of this compound typically involves the cyclization of oxime derivatives (e.g., o-hydroxyacetophenone oxime O-sulfonates) followed by salt formation. Consequently, the crude solid is frequently contaminated with:

  • Uncyclized Oximes: Lipophilic organic impurities.

  • Ring-opened Phenols: Degradation products (colored).

  • Inorganic Salts: Residues from the acidification step.

This guide details a self-validating purification protocol using recrystallization to achieve API-grade purity (>99.5% HPLC). The methodology exploits the differential solubility of the ionic HCl salt versus the non-ionic organic impurities.

Physicochemical Basis of Purification

To design a robust protocol, we must understand the solubility profile of the target molecule compared to its impurities.

ComponentChemical NatureSolubility in Hot Alcohols (IPA/EtOH)Solubility in Cold AlcoholsSolubility in Non-Polar (Heptane/Ether)
Target HCl Salt Ionic / PolarHigh Low (Crystallizes)Insoluble
Oxime Impurity Non-ionic OrganicHighHigh (Stays in Solution)Moderate/High
Phenolic Byproducts Weakly AcidicHighModerateLow
Inorganic Salts IonicLow/InsolubleInsolubleInsoluble

The Strategy: We utilize a thermal switch in polar protic solvents (Ethanol or Isopropanol). The target salt dissolves at reflux but crystallizes upon cooling. The lipophilic impurities (oximes) remain dissolved in the "mother liquor" even at low temperatures, while inorganic salts are removed via hot filtration before crystallization begins.

Experimental Workflow Visualization

The following diagram outlines the critical decision nodes and process flow for the purification.

RecrystallizationWorkflow Start Crude 3-(2-Aminoethyl)-1,2- benzisoxazole HCl Dissolution Dissolution (Reflux) Solvent: IPA or EtOH (5-10 vol) Start->Dissolution Check1 Complete Dissolution? Dissolution->Check1 AddSolvent Add Solvent (Stepwise) Check1->AddSolvent No (Solids Remain) Charcoal Add Activated Carbon (Decolorization) Check1->Charcoal Yes (Clear/Hazy) AddSolvent->Dissolution HotFilter Hot Filtration (Remove Carbon/Inorganics) Charcoal->HotFilter Nucleation Controlled Cooling (Nucleation Zone) HotFilter->Nucleation Growth Crystal Growth (0-5°C Hold) Nucleation->Growth Filtration Cold Filtration & Displacement Wash Growth->Filtration Drying Vacuum Drying (50°C) Filtration->Drying

Caption: Figure 1.[2] Logical workflow for the purification of benzisoxazole HCl salts, emphasizing the hot filtration step for inorganic removal.

Detailed Protocols

Protocol A: Standard Recrystallization (Isopropanol Method)

Best for: Routine purification, removal of oxime precursors, and high recovery yield.

Reagents:

  • Crude 3-(2-Aminoethyl)-1,2-benzisoxazole HCl

  • Solvent: Isopropyl Alcohol (IPA), ACS Grade

  • Activated Carbon (e.g., Darco G-60) - Optional for colored batches

Step-by-Step Procedure:

  • Ratio Calculation: Weigh the crude solid. Target an initial solvent volume of 5 mL per gram of crude solid (5 volumes).

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add the calculated IPA.

    • Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

    • Observation Point: If the solid does not dissolve after 10 minutes at reflux, add IPA in 1 mL/g increments until dissolution is complete.

    • Note: If a fine white powder persists despite adding excess solvent, these are likely inorganic salts (NaCl/Na₂SO₄). Do not continue adding solvent.[3] Proceed to Hot Filtration.

  • Decolorization (Optional):

    • If the solution is yellow/orange, remove the heat source briefly.

    • Carefully add activated carbon (5 wt% of crude mass). Caution: Adding powder to boiling solvent can cause flash boiling.

    • Reflux for an additional 15 minutes.

  • Hot Filtration (Crucial Step):

    • While the solution is still near boiling, filter it through a pre-warmed Buchner funnel or a glass frit to remove the carbon and insoluble inorganics.

    • Tip: Pre-wet the filter with hot IPA to prevent premature crystallization in the funnel stem.

  • Controlled Cooling:

    • Allow the filtrate to cool slowly to room temperature (20-25°C) with gentle stirring. Do not use an ice bath yet. Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once the solution reaches room temperature and crystals are visible, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[3][4][5][6][7]

    • Displacement Wash: Wash the filter cake with a small volume (1-2 mL/g) of ice-cold IPA . This displaces the "mother liquor" containing the impurities without redissolving the product.

  • Drying:

    • Dry the solid in a vacuum oven at 45-50°C for 12 hours.

Protocol B: High-Purity "Antisolvent" Method (EtOH/EtOAc)

Best for: API-grade requirements where Protocol A fails to remove specific polar impurities.

Reagents:

  • Solvent 1 (Good Solvent): Absolute Ethanol

  • Solvent 2 (Antisolvent): Ethyl Acetate (EtOAc) or Diethyl Ether

Procedure:

  • Dissolve the crude salt in the minimum amount of boiling Ethanol (approx 3-4 volumes).

  • Perform hot filtration as described in Protocol A if necessary.

  • Maintain the filtrate at a gentle boil.

  • Slowly add hot Ethyl Acetate dropwise.

  • Endpoint: Stop adding EtOAc when a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Remove heat and allow to cool slowly. The lower polarity of the mixture forces the salt to crystallize out in a highly ordered, pure lattice.

Critical Quality Attributes (CQAs) & Troubleshooting

To ensure the protocol is "self-validating," compare your results against these benchmarks.

AttributeTarget SpecificationTroubleshooting (If Spec Failed)
Appearance White to Off-White Crystalline SolidYellow/Brown: Incomplete decolorization. Repeat Protocol A with Carbon.
Melting Point > 200°C (Decomposes)*Low/Broad Range: Solvent trapped in lattice or significant organic impurity. Dry longer or recrystallize.[4][8]
Solubility Clear solution in waterTurbid in Water: Presence of uncyclized oxime (lipophilic). Recrystallize using Protocol B.
Yield 70% - 85%Low Yield: Too much solvent used. Concentrate mother liquor and harvest a "second crop."

*Note: HCl salts of benzisoxazoles typically have high melting points, often with decomposition. Compare with a reference standard if available.

Common Failure Mode: "Oiling Out"

If the product separates as a sticky oil instead of crystals during cooling:

  • Cause: Cooling too fast or the solvent mixture is too polar.

  • Remedy: Reheat to dissolve the oil. Add a seed crystal of pure product. Cool extremely slowly (wrap the flask in a towel).

Mechanistic Diagram: Impurity Fate

Understanding where the impurities go ensures you don't accidentally re-contaminate your product.

ImpurityFate Mixture Crude Mixture (Salt + Oxime + Phenol) HotSolvent Hot IPA Solution Mixture->HotSolvent Dissolve Crystallization Cooling Phase HotSolvent->Crystallization SolidPhase Solid Crystal Lattice (Pure Benzisoxazole HCl) Crystallization->SolidPhase Ionic Interactions (Precipitation) LiquidPhase Mother Liquor (Solvent) Crystallization->LiquidPhase Rejection of Impurities Oxime Oxime Impurity (Remains Dissolved) LiquidPhase->Oxime Phenol Phenolic Impurity (Remains Dissolved) LiquidPhase->Phenol

Caption: Figure 2. Segregation of impurities. The non-ionic impurities (Oxime/Phenol) lack the lattice energy to co-crystallize with the HCl salt, remaining in the mother liquor.

References

  • Strupczewski, J. T., et al. (1985). "3-(Aminoalkyl)-1,2-benzisoxazoles as potential antipsychotic agents." Journal of Medicinal Chemistry.

  • Janssen, P. A. J., et al. (1989). "United States Patent 4,804,663: 1,2-Benzisoxazol-3-yl derivatives." USPTO.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (General reference for amine salt recrystallization techniques).

  • Uno, H., et al. (1979).[9] "Studies on 3-substituted 1,2-benzisoxazole derivatives." Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Handling and Storage of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopicity in Amine Hydrochloride Salts

Amine hydrochloride salts are a cornerstone of pharmaceutical and chemical research, prized for their increased stability and crystallinity over their free-base counterparts. The protonation of the amine nitrogen ties up the lone pair of electrons, mitigating oxidative degradation pathways.[1] However, this ionic character also predisposes them to hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[2] This seemingly simple physical property can have profound consequences, leading to a cascade of physical and chemical changes that can compromise sample integrity, experimental reproducibility, and the overall success of research and development endeavors.

The absorption of atmospheric water can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water), making accurate weighing and dispensing challenging.[3] More critically, the presence of water can initiate chemical degradation through hydrolysis, potentially altering the compound's purity and stability.[3] For researchers and drug development professionals, understanding and mitigating the effects of hygroscopicity is not merely a matter of good laboratory practice; it is a critical component of ensuring data quality and therapeutic efficacy.

These application notes provide a comprehensive guide to the best practices for handling and storing hygroscopic amine hydrochloride salts. We will delve into the underlying principles of hygroscopicity, outline robust storage strategies, present detailed protocols for handling these sensitive compounds, and describe methods for assessing water content.

Understanding the Impact of Moisture on Amine Hydrochloride Salts

The interaction between a hygroscopic amine hydrochloride salt and atmospheric water is a dynamic process governed by the ambient relative humidity (RH). When the RH of the surrounding environment is higher than the equilibrium vapor pressure of a saturated solution of the salt, the salt will absorb moisture. This can lead to a range of undesirable outcomes:

  • Physical State Alterations: The initial absorption of water can cause the fine, free-flowing powder to clump and cake.[2] As more water is absorbed, the salt may eventually deliquesce, forming a concentrated aqueous solution. These changes in physical form make accurate weighing and dispensing exceedingly difficult.[3]

  • Inaccurate Dosing: If a sample has absorbed a significant amount of water, its measured weight will not accurately reflect the amount of the active compound, leading to errors in solution concentrations and subsequent experiments.[3]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the amine hydrochloride, potentially leading to the formation of impurities and a decrease in the overall purity of the substance.[3]

  • Accelerated Degradation of Formulations: In the context of solid dosage forms, moisture uptake can lead to changes in crystal structure, which can impact bioavailability.[4] It can also act as a plasticizer, lowering the glass transition temperature of amorphous solids and potentially inducing recrystallization.[4]

The following diagram illustrates the degradation pathway initiated by moisture absorption.

Moisture-Induced Degradation of Amine Hydrochloride Salts cluster_0 Environment cluster_1 Hygroscopic Amine HCl Salt Atmospheric Moisture Atmospheric Moisture Initial State Free-flowing Powder (R-NH3+Cl-) Atmospheric Moisture->Initial State Absorption Physical Changes Clumping & Caking Initial State->Physical Changes Moisture Uptake Deliquescence Formation of Saturated Solution Physical Changes->Deliquescence Continued Moisture Uptake Chemical Degradation Hydrolysis & Impurity Formation Deliquescence->Chemical Degradation

Caption: Moisture absorption by hygroscopic amine HCl salts leads to physical and chemical degradation.

Strategic Storage of Hygroscopic Amine Hydrochloride Salts

The cornerstone of preserving the integrity of hygroscopic amine hydrochloride salts is proper storage. The primary goal is to minimize exposure to atmospheric moisture. This can be achieved through a multi-layered approach:

Primary Containment: The First Line of Defense

The immediate container holding the salt is the most critical barrier.

  • Airtight Containers: Always store hygroscopic salts in airtight containers.[2] The container should be sealed tightly immediately after use to minimize the ingress of moist air.[2]

  • Material Matters: Glass containers with well-fitting screw caps or ground-glass stoppers are generally preferred. For highly sensitive materials, consider containers with PTFE-lined caps.

  • Parafilm Sealing: For added protection, especially for long-term storage or with containers that are accessed infrequently, wrapping the cap and neck of the container with Parafilm can provide an excellent secondary seal.[5]

Secondary Containment and Environmental Control

Storing the primary container in a controlled environment provides an additional layer of protection.

  • Desiccators: The most common and effective method for storing hygroscopic materials is in a desiccator.[6] A desiccator is a sealable enclosure containing a desiccant, a substance that absorbs water from the air.

    • Choosing a Desiccant: Common desiccants include silica gel (often with a color indicator to show when it's saturated), anhydrous calcium sulfate (Drierite®), and molecular sieves. The choice of desiccant will depend on the required level of dryness.

    • Desiccant Maintenance: Regularly check and regenerate or replace the desiccant to maintain a low-humidity environment within the desiccator.

  • Glove Boxes: For extremely sensitive compounds, handling and storage within a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the ideal solution.[3][7] This provides the highest level of protection from both moisture and atmospheric oxygen.

  • Humidity-Controlled Cabinets: For laboratories that handle a large number of hygroscopic materials, dedicated humidity-controlled storage cabinets can maintain a specific relative humidity level.[8][9]

Temperature Considerations

While humidity is the primary concern, temperature also plays a role.

  • Cool and Dry: Store hygroscopic salts in a cool, dry place.[2] Elevated temperatures can increase the rate of any potential degradation reactions.

  • Avoid Refrigeration Unless Specified: Do not store hygroscopic compounds in a standard refrigerator unless explicitly recommended by the manufacturer. The condensation that can form upon removal from the cold environment can introduce a significant amount of moisture. If refrigeration is necessary, allow the container to equilibrate to room temperature before opening.

The following table summarizes the recommended storage conditions:

Storage MethodLevel of ProtectionBest ForKey Considerations
Airtight Containers with Parafilm GoodRoutine, short- to medium-term storage of moderately hygroscopic salts.Ensure a tight seal. Re-apply Parafilm after each use.
Desiccator ExcellentLong-term storage and protection of highly hygroscopic salts.Regularly regenerate or replace the desiccant.
Glove Box (Inert Atmosphere) UltimateExtremely sensitive, deliquescent, or oxygen-sensitive salts.Requires specialized equipment and training.
Humidity-Controlled Cabinets Very GoodHigh-throughput labs with numerous hygroscopic materials.Requires initial investment and regular maintenance.

Protocols for Handling Hygroscopic Amine Hydrochloride Salts

Meticulous handling techniques are paramount to prevent moisture contamination during experimental procedures.

Protocol 1: Weighing and Dispensing a Hygroscopic Amine Hydrochloride Salt

Objective: To accurately weigh a hygroscopic solid while minimizing exposure to atmospheric moisture.

Materials:

  • Hygroscopic amine hydrochloride salt in its primary container

  • Analytical balance

  • Weighing paper or weighing boat

  • Spatula

  • Clean, dry glassware for dissolution

  • Solvent for dissolution

Procedure:

A. Ideal Method (in a Glove Box):

  • Transfer all necessary materials (balance, salt container, glassware, spatula, etc.) into the glove box.

  • Allow the materials to equilibrate to the glove box atmosphere.

  • Perform the weighing procedure as you would on a standard lab bench. The inert and dry atmosphere of the glove box will prevent moisture uptake.[3]

B. Alternative Method (on the Open Bench):

  • Preparation is Key: Before opening the primary container, ensure all other materials are ready and within immediate reach to minimize the time the container is open.[3]

  • Minimize Exposure Time: Open the container of the hygroscopic salt. Quickly and efficiently transfer the approximate desired amount of the solid to a pre-tared weighing vessel on the analytical balance using a clean, dry spatula.

  • Work Swiftly: Avoid leaving the primary container open for an extended period. If multiple samples need to be weighed, do so in quick succession.[3] Close the container tightly between each weighing.

  • Observe for Changes: If you observe the powder starting to clump or appear wet on the balance, this is an indication of significant moisture absorption.[3] For highly accurate work, it is best to discard this portion and attempt the weighing again, working more quickly.

  • Immediate Dissolution: Once the desired weight is obtained, immediately transfer the solid to the receiving flask containing the solvent for dissolution.

  • Seal Tightly: Immediately and securely close the primary container of the hygroscopic salt, reapplying Parafilm if necessary.

The following workflow diagram illustrates the decision-making process for handling these salts:

Workflow for Handling Hygroscopic Amine HCl Salts start Start: Need to Weigh Hygroscopic Salt is_glovebox_available Glove Box Available? start->is_glovebox_available weigh_in_glovebox Perform all manipulations inside the glove box. is_glovebox_available->weigh_in_glovebox Yes prepare_for_bench Prepare all materials in advance. is_glovebox_available->prepare_for_bench No dissolve_immediately Immediately transfer to solvent. weigh_in_glovebox->dissolve_immediately weigh_quickly Weigh quickly on the open bench. Minimize container open time. prepare_for_bench->weigh_quickly weigh_quickly->dissolve_immediately seal_container Tightly seal the primary container. dissolve_immediately->seal_container end End seal_container->end

Caption: Decision workflow for weighing hygroscopic amine hydrochloride salts.

Troubleshooting Common Handling Issues
  • Clumping and Caking: If minor clumping is observed, it may be possible to gently break up the clumps with a dry spatula inside a low-humidity environment like a glove box or a nitrogen-purged bag.[3] However, for quantitative work, it is best to use a fresh, free-flowing lot of the material.

  • Inaccurate Weighing: If you suspect moisture has been absorbed, leading to an inaccurate weight, it is advisable to prepare a stock solution of the entire batch of the questionable material. The concentration of this stock solution can then be accurately determined by a suitable analytical method (e.g., titration, spectroscopy) before use in subsequent experiments.[3]

Analytical Assessment of Water Content

For applications where the water content of the amine hydrochloride salt is a critical parameter, direct measurement is necessary.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantitatively determine the water content in an amine hydrochloride salt sample.

Background: Karl Fischer titration is a widely used and highly accurate method for determining water content.[10] It is based on a redox reaction between iodine and sulfur dioxide in the presence of water. For amines, which are basic, modifications to the standard procedure are often necessary to prevent side reactions that can lead to inaccurate results.[11][12]

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents (anolyte, catholyte, titrant)

  • Neutralizing agent (e.g., benzoic acid or salicylic acid)[12][13]

  • Dry, gas-tight syringe for sample introduction

  • Amine hydrochloride salt sample

Procedure:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a dry state, which is indicated by a stable, low drift value.

  • Solvent Preparation for Basic Samples: For strongly basic amines, the buffering capacity of the standard Karl Fischer solution may not be sufficient, leading to a pH shift and side reactions.[11] To counteract this, add a weak acid, such as benzoic or salicylic acid, to the solvent in the titration vessel before introducing the sample.[12][13]

  • Sample Introduction: Accurately weigh the amine hydrochloride salt sample in a dry, sealed container. Quickly introduce the sample into the titration vessel. For solids, this may involve direct addition; for liquids or solutions, a gas-tight syringe is used to transfer a precisely weighed amount.[11][12]

  • Titration: Start the titration. The instrument will automatically add the iodine-containing titrant until all the water in the sample has reacted, at which point the endpoint is detected.

  • Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed and the weight of the sample. The result is typically expressed as a weight percentage (% w/w) or in parts per million (ppm).

Key Considerations for Amines:

  • Side Reactions: Some amines can react with the components of the Karl Fischer reagent, leading to erroneously high water content readings.[11] Titrating to a fast endpoint can sometimes mitigate these side reactions.[11]

  • Reagent Selection: Methanol-free Karl Fischer reagents may be necessary for certain amines to prevent unwanted side reactions.[11]

  • Method Validation: It is crucial to validate the Karl Fischer method for each specific amine hydrochloride salt to ensure accurate and reliable results. This may involve analyzing a sample with a known water content or performing spike recovery experiments.

Conclusion: A Proactive Approach to Sample Integrity

The hygroscopic nature of many amine hydrochloride salts presents a significant, yet manageable, challenge in the laboratory. By understanding the detrimental effects of moisture and implementing a proactive strategy for storage and handling, researchers can safeguard the integrity of these valuable compounds. The use of airtight containers, desiccators, and, where necessary, inert atmosphere glove boxes, forms the foundation of a robust storage protocol. Meticulous weighing techniques that minimize exposure to the atmosphere are equally critical. For applications demanding precise knowledge of water content, Karl Fischer titration provides a reliable analytical solution. By adhering to the principles and protocols outlined in these application notes, scientists and drug development professionals can ensure the quality, reliability, and reproducibility of their experimental results, ultimately contributing to the successful advancement of their research goals.

References

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved from [Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Lab Manager. (2021, October 5). Humidity: A Vital but Often Overlooked Parameter in Materials Research. Retrieved from [Link]

  • Cole-Parmer. (2024, February 18). The Importance of Humidity Control & Monitoring. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Moisture Cure. (n.d.). Cleanroom and Laboratory Humidity Control. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • Hiranuma. (n.d.). Water contents Amines. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Automated Powder Dispensing. Retrieved from [Link]

  • Condair. (n.d.). Cleanroom & laboratory humidification, dehumidification & humidity control. Retrieved from [Link]

  • Bry-Air. (n.d.). Humidity Control in Laboratories and Instrumentation Rooms. Retrieved from [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Retrieved from [Link]

  • U.S. Solid. (2024, April 7). How to Correctly Use an Analytical Balance to Weigh a Powder?. Retrieved from [Link]

  • University of Glasgow. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Water Content in Aromatic Amine. Retrieved from [Link]

  • National Physical Laboratory. (n.d.). Weighing in the Pharmaceutical Industry. Retrieved from [Link]

  • SRE. (2024, July 5). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Retrieved from [Link]

  • Tujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 248, 133-138. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Chew, J. W., & Chan, L. W. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1234. [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details a high-efficiency, microwave-assisted protocol for synthesizing 2-(1,2-Benzoxazol-3-yl)ethan-1-amine (also known as 3-(2-aminoethyl)-1,2-benzisoxazole ) and its derivatives. These scaffolds are critical pharmacophores in atypical antipsychotics like Risperidone , Paliperidone , and Iloperidone .

Abstract

The 1,2-benzisoxazole moiety is a privileged structure in neuroactive drug discovery. Traditional thermal synthesis of the 3-aminoethyl side chain involves prolonged reflux times (12–48 h), harsh reagents (e.g., concentrated acids for rearrangement), and variable yields due to side reactions like Beckmann rearrangement to benzoxazoles. This guide presents an optimized Microwave-Assisted Protocol that reduces reaction times to minutes while improving yield and purity.[1] The method utilizes a basic ionic liquid-catalyzed cyclization followed by a microwave-accelerated Gabriel synthesis to install the primary amine.

Introduction & Retrosynthetic Analysis

The synthesis addresses two main challenges: constructing the labile N-O bond of the isoxazole ring and installing the primary amine without forming secondary amine byproducts.

Why Microwave?
  • Dielectric Heating: Polar transition states in the oxime cyclization absorb microwave energy efficiently, lowering the activation energy barrier.

  • Selectivity: Rapid heating favors the kinetic 1,2-benzisoxazole product over the thermodynamic benzoxazole isomer (often formed via Beckmann rearrangement).

  • Green Chemistry: The protocol utilizes ionic liquids (recyclable) and solvent-free conditions for the amination step.

Retrosynthetic Pathway

The strategy disconnects the target into a 3-(2-chloroethyl) intermediate, formed via the cyclization of a


-chloro-ketoxime acetate .

Retrosynthesis Target Target: 3-(2-aminoethyl)-1,2-benzisoxazole Inter1 Intermediate A: 3-(2-chloroethyl)-1,2-benzisoxazole Target->Inter1 MW Gabriel Synthesis (Amination) Inter2 Precursor B: 4-chloro-1-(2-hydroxyphenyl)butan-1-one oxime Inter1->Inter2 MW Cyclization (N-O Bond Formation) Start Starting Materials: 2-Hydroxyacetophenone deriv. + 1-bromo-2-chloroethane Inter2->Start Alkylation & Oximation

Figure 1: Retrosynthetic strategy focusing on the 3-(2-chloroethyl) intermediate.

Experimental Protocols

General Considerations
  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature control.

  • Safety: 1,2-Benzisoxazoles are thermally stable but precursors (oximes) can be energetic. Always operate below the vessel's pressure limit (typically 20-30 bar).

  • Ionic Liquid: [bmim]OH (1-butyl-3-methylimidazolium hydroxide) is used as a basic catalyst and microwave absorber.[1][2]

Protocol A: Synthesis of the Core Scaffold

Target: 3-(2-chloroethyl)-6-fluoro-1,2-benzisoxazole (Risperidone Intermediate) Reaction Type: Base-catalyzed Cyclization of Oxime Acetate.

Step-by-Step Methodology:
  • Precursor Preparation (Thermal): Prepare 4-chloro-1-(2,4-difluorophenyl)butan-1-one oxime via standard Friedel-Crafts acylation followed by oximation. Acetylate the oxime using Ac₂O to generate the oxime acetate .

  • Microwave Setup:

    • Load the oxime acetate (1.0 mmol) into a 10 mL microwave vial.

    • Add [bmim]OH (2 mol%, catalytic amount).[2]

    • Note: No solvent is required; the ionic liquid couples effectively with MW irradiation.

  • Irradiation Parameters:

    • Temperature: 110°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 60–90 seconds

    • Stirring: High

  • Work-up:

    • Cool to RT. Add water (5 mL) to quench.

    • Extract with Ethyl Acetate (3 x 5 mL).

    • The ionic liquid remains in the aqueous phase and can be regenerated.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Mechanism Insight: The basic ionic liquid deprotonates the phenol, facilitating nucleophilic attack on the nitrogen of the oxime acetate, displacing acetate. Microwave heating accelerates this intramolecular


-like process.
Protocol B: Installation of the Primary Amine

Target: 2-(6-fluoro-1,2-benzoxazol-3-yl)ethan-1-amine Reaction Type: Microwave-Assisted Gabriel Synthesis.

Step-by-Step Methodology:
  • Alkylation (Step 1):

    • Reactants: Mix 3-(2-chloroethyl)-intermediate (1.0 mmol), Potassium Phthalimide (1.2 mmol), and TBAB (tetrabutylammonium bromide, 0.1 mmol) as Phase Transfer Catalyst.

    • Solvent: DMF (2 mL) - High tan

      
       for efficient heating.
      
    • MW Conditions: 130°C for 5 minutes (Fixed Power mode recommended if available).

    • Result: Formation of the phthalimide-protected amine.

  • Hydrazinolysis (Step 2 - Deprotection):

    • Reactants: Add Hydrazine hydrate (3.0 mmol) directly to the crude mixture (or isolated phthalimide).

    • Solvent: Ethanol (3 mL).

    • MW Conditions: 80°C for 3 minutes.

  • Isolation:

    • Cool and filter off the phthalhydrazide solid byproduct.

    • Concentrate filtrate.[3] Acidify with HCl to form the amine hydrochloride salt (highly stable).

Optimization & Data Analysis

Comparison: Conventional vs. Microwave Method

The following data illustrates the efficiency gains using the MW protocol for the cyclization step (Protocol A).

ParameterConventional Heating (Reflux)Microwave Protocol (This Work)Improvement Factor
Reaction Time 4 – 12 Hours60 – 90 Seconds >200x Faster
Solvent Pyridine / DMFSolvent-Free / Ionic Liquid Greener
Yield 65 – 72%88 – 96% +25% Yield
Purity (HPLC) 85% (Beckmann byproducts)>98% Higher Specificity
Reaction Workflow Diagram

The following diagram details the critical decision points and process flow.

Workflow Start Start: 4-chloro-1-(2-hydroxyphenyl)butan-1-one Oximation Step 1: Oximation & Acetylation (Conventional, 2h) Start->Oximation MW_Cyc Step 2: MW Cyclization ([bmim]OH, 110°C, 60s) Oximation->MW_Cyc Check1 QC: Check for Benzoxazole Isomer (TLC/NMR) MW_Cyc->Check1 Check1->MW_Cyc Fail (Adjust Temp) Inter_Cl Intermediate: 3-(2-chloroethyl)-1,2-benzisoxazole Check1->Inter_Cl Pass MW_Gab Step 3: MW Gabriel Synthesis (K-Phthalimide, DMF, 130°C, 5m) Inter_Cl->MW_Gab Deprotect Step 4: Hydrazinolysis (EtOH, 80°C, 3m) MW_Gab->Deprotect Final Final Product: 2-(1,2-Benzoxazol-3-yl)ethan-1-amine Deprotect->Final

Figure 2: Operational workflow for the microwave-assisted synthesis.

Troubleshooting & Critical Parameters

  • Beckmann Rearrangement (Impurity Risk):

    • Issue: Formation of 1,3-benzoxazole (O at pos 1, N at pos 3) instead of 1,2-benzisoxazole.

    • Cause: Acidic conditions or excessive temperature (>140°C).

    • Solution: Ensure the reaction medium is basic (use [bmim]OH or add

      
      ). Keep MW temperature strictly controlled at 110°C.
      
  • Incomplete Amination:

    • Issue: Residual chloro-intermediate after Step 3.

    • Cause: Poor solubility of potassium phthalimide.

    • Solution: Use Phase Transfer Catalyst (TBAB) and DMF. Do not substitute DMF with Ethanol in the alkylation step; the high boiling point and polarity of DMF are crucial for MW absorption.

  • Safety Note on Oximes:

    • Oximes can undergo thermal runaway. When scaling up (>5 mmol), use a "ramp" heating profile (5 mins to reach 110°C) rather than "hold" to prevent pressure spikes.

References

  • Shelke, K. F., et al. (2009). "Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid." ACG Publications. (Demonstrates the [bmim]OH MW cyclization method).

  • Uno, H., et al. (1979). "Synthesis of antimicrobial agents. 2. 1,2-Benzisoxazole derivatives."[1][2][4] Journal of Medicinal Chemistry. (Foundational chemistry for the 3-substituted benzisoxazole scaffold).

  • Palermo, M. G. (2010). "Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles." Future Medicinal Chemistry. (Context for nucleophilic substitution on the benzisoxazole ring).

  • Bogdal, D. (2001). "Microwave-assisted preparation of primary amines via Gabriel synthesis." Synlett. (Standard protocol for MW Gabriel synthesis).

Sources

Thin-layer chromatography (TLC) conditions for monitoring benzisoxazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized TLC Protocols for Monitoring 1,2-Benzisoxazole Cyclization

Executive Summary

The formation of the 1,2-benzisoxazole core—a pharmacophore critical to anticonvulsants like Zonisamide and antipsychotics like Risperidone—presents a distinct chromatographic challenge. The reaction typically involves the cyclization of 2-hydroxyaryloxime precursors (salicylaldehyde oxime derivatives).

This guide details a robust Thin-Layer Chromatography (TLC) protocol to monitor this transformation. Unlike generic organic monitoring, this protocol leverages the specific polarity shift between the hydrogen-bond-donating precursor (phenol/oxime) and the lipophilic bicyclic product to provide unambiguous reaction endpoints.

Mechanistic Basis & Polarity Shift

To design an effective separation, one must understand the molecular changes occurring on the plate.

  • Starting Material (Precursor): The 2-hydroxyaryloxime contains two potent hydrogen bond donors: the phenolic hydroxyl (-OH) and the oxime hydroxyl (=N-OH). These groups interact strongly with the silanol groups (

    
    ) of the silica stationary phase, resulting in significant retention (low 
    
    
    
    ).
  • Product (Benzisoxazole): Cyclization eliminates the phenolic proton and incorporates the oxime oxygen into the ring. The resulting bicyclic aromatic system lacks strong H-bond donors. Consequently, it interacts weakly with the silica and elutes significantly faster (high

    
    ).
    

Key Analytical Insight: The disappearance of the "stuck" baseline spot (precursor) and the appearance of a mobile upper-half spot (product) is the primary indicator of conversion.

TLC System Design

Stationary Phase
  • Material: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Why: The fluorescence indicator (

    
    ) is essential as both the benzisoxazole and the aromatic precursor strongly quench UV light, appearing as dark spots against a bright green background.
    
Mobile Phase Optimization

Two solvent systems are recommended depending on the substitution pattern of the benzene ring.

SystemComposition (v/v)Target ClassTypical

(Product)
Standard Hexane : Ethyl Acetate (8:2) Unsubstituted or Alkyl-substituted0.60 – 0.75
Polar DCM : Methanol (95:5) Amide/Sulfonamide substituted (e.g., Zonisamide intermediates)0.40 – 0.55
Tailing Control Add 1% Acetic AcidSubstrates with free carboxylic acids or stubborn phenolsN/A
Visualization Strategy

While UV is the primary detection method, chemical staining provides the necessary specificity to confirm the consumption of the starting phenol.

  • Primary: UV Absorption (254 nm).

  • Secondary (Specificity): Ferric Chloride (

    
    ) Stain .
    
    • Mechanism:[1][2][3][4] Reacts with the phenolic -OH of the starting material.[5]

    • Result: Starting material turns Violet/Red . Product (cyclized) remains Colorless .

    • Preparation: 1%

      
       in 50% aqueous methanol.[6]
      

Experimental Workflow (Diagram)

The following diagram outlines the decision-making process for reaction monitoring, emphasizing the "Mini-Workup" to prevent false readings caused by salts or high basicity in the reaction matrix.

TLC_Workflow Start Reaction Mixture (t = x hr) MiniWorkup Mini-Workup (Partition 50µL rxn in EtOAc / dilute HCl) Start->MiniWorkup Remove salts Spotting Spotting (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) MiniWorkup->Spotting Elution Elution (Hex/EtOAc 8:2) Spotting->Elution Visualization Visualization (UV 254nm + FeCl3 Stain) Elution->Visualization Decision Is Phenol (SM) Visible? Visualization->Decision Continue Continue Reaction (Check Temp/Base) Decision->Continue Yes (Violet Spot) Stop Quench & Isolate (Reaction Complete) Decision->Stop No (Only UV Spot)

Caption: Figure 1. Optimized workflow for monitoring benzisoxazole formation. The mini-workup is critical to ensure the phenolic starting material migrates correctly.

Step-by-Step Protocol

Phase A: Sample Preparation (The Mini-Workup)

Direct spotting of basic reaction mixtures often leads to "streaking" because the phenoxide salt adheres to the silica.

  • Take a 50 µL aliquot of the reaction mixture.

  • Add to a small vial containing 200 µL Ethyl Acetate and 100 µL 1M HCl (or saturated

    
    ).
    
  • Shake effectively to protonate the phenoxide.

  • Allow layers to separate. Use the top organic layer for spotting.

Phase B: Plate Layout & Elution
  • Mark a baseline 1 cm from the bottom of the TLC plate with a pencil.

  • Lane 1 (SM): Spot pure Starting Material (dissolved in EtOAc).

  • Lane 2 (Co-spot): Spot SM overlaid with the Reaction Mixture.

  • Lane 3 (Rxn): Spot the Reaction Mixture (from Phase A).

  • Develop the plate in a saturated chamber containing Hexane:EtOAc (8:2) .

  • Remove when the solvent front reaches 1 cm from the top.[7]

Phase C: Analysis
  • UV Check: Observe under 254 nm.

    • Expectation: The Product should appear near

      
       0.6–0.7. The SM should be near 
      
      
      
      0.2–0.3.
  • Stain Check (

    
    ):  Dip or spray the plate with Ferric Chloride solution.
    
    • Validation: If Lane 3 shows any violet/red coloration at the lower

      
      , conversion is incomplete.
      

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Streaking/Tailing Sample is too concentrated or acidic/basic.Dilute sample 10x. Add 1% Triethylamine (if basic) or Acetic Acid (if acidic) to mobile phase.
No Movement (

< 0.1)
Compound is too polar for Hex/EtOAc.Switch to DCM:MeOH (95:5) .
Product & SM Overlap Polarity difference is insufficient.Use Toluene:Acetone (9:1) . The aromatic solvent (Toluene) interacts differently with the benzisoxazole

-system.
"Ghost" Spots Decomposition on silica.Use 2D-TLC : Run solvent, dry, rotate 90°, run again. If spots are off-diagonal, decomposition is occurring.

References

  • Reaction Mechanism & Synthesis

    • Kemp, D. S., & Woodward, R. B. (1965).[8] The N-ethylbenzisoxazolium cation—I. Tetrahedron, 21(11), 3019-3035.

    • Context: Foundational work on benzisoxazole chemistry and the Kemp elimin
  • TLC Visualization Reagents

    • Merck Millipore. (n.d.). TLC Visualization Reagents.

    • Context: Standard preparation of Ferric Chloride and Anisaldehyde stains.
  • Drug Synthesis Applications (Zonisamide)

    • Stiff, D. D., & Zemaitis, M. A. (1990).[3] Metabolism of the anticonvulsant agent zonisamide in the rat. Drug Metabolism and Disposition, 18(6), 888-894.

    • Context: Illustrates the polarity and separation of benzisoxazole sulfonamide deriv
  • General TLC Methodology

    • Reich, H. J. (2023). Thin Layer Chromatography (TLC).[1][9][10][11][12] University of Wisconsin-Madison Organic Chemistry Data.

    • Context: Authoritative guide on solvent selection and optimiz

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-(1,2-Benzoxazol-3-yl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common challenges, and optimize reaction yields. The following question-and-answer guide is structured to address specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Synthesis Strategy & Core Reaction Troubleshooting

This section addresses fundamental questions and common stumbling blocks related to the overall synthetic strategy and the critical ring-forming reaction.

Q1: My overall yield for 2-(1,2-Benzoxazol-3-yl)ethan-1-amine is consistently below 30%. What are the most critical parameters to investigate?

Low overall yield is a frequent issue stemming from cumulative losses across a multi-step synthesis. The most critical stage to optimize is typically the cyclization step to form the 1,2-benzoxazole core. However, the purity of intermediates is equally vital.

Primary Checkpoints:

  • Purity of the Precursor Oxime: The cyclization reaction is highly sensitive to the purity of the starting o-hydroxyaryl ketoxime or its derivatives. Unreacted ketone or impurities from the oximation step can lead to significant side product formation. Ensure the oxime is fully characterized (¹H NMR, LC-MS) and, if necessary, recrystallized before proceeding.

  • Cyclization Conditions: The conversion of the oxime to the benzisoxazole ring is the linchpin of the synthesis. Both the choice of activating group on the oxime and the base/solvent system are paramount. The traditional method involves converting the oxime's hydroxyl group into a better leaving group (like an acetate) and then inducing cyclization with a base.[1][2]

  • Final Step (Amine Formation): The final conversion to the primary amine can also be a source of yield loss. If using a method like a Gabriel synthesis, ensure the deprotection step with hydrazine goes to completion. If reducing a nitrile, ensure the catalyst is active and the reaction is run under sufficient hydrogen pressure for an adequate duration.

Below is a workflow diagram illustrating a common synthetic pathway and highlighting these critical control points.

G cluster_0 Precursor Synthesis cluster_1 Cyclization (Critical Step) cluster_2 Side Chain Functionalization & Amine Formation A o-Hydroxypropiophenone C o-Hydroxypropiophenone Oxime A->C Oximation B Hydroxylamine B->C Oximation D Oxime Acetate C->D Acetylation (e.g., Acetic Anhydride) E 3-Ethyl-1,2-benzisoxazole CP1 Checkpoint: Purity of Oxime C->CP1 D->E Base-catalyzed Cyclization (e.g., Pyridine, K2CO3) F 3-(1-Bromoethyl)-1,2-benzisoxazole E->F Radical Bromination (e.g., NBS) G Phthalimide Precursor CP2 Checkpoint: Optimize Base, Solvent, Temp. E->CP2 F->G Gabriel Synthesis (Potassium Phthalimide) H Target Amine G->H Deprotection (Hydrazine) CP3 Checkpoint: Ensure complete deprotection H->CP3

Caption: A common synthetic workflow with critical checkpoints.

Q2: During the cyclization of my o-hydroxypropiophenone oxime acetate, I get a complex mixture of products instead of the desired 3-ethyl-1,2-benzisoxazole. What is happening?

This issue typically points to one of two problems: incorrect geometric isomer of the oxime or harsh reaction conditions leading to side reactions.

  • Causality (Oxime Isomerism): The cyclization to a 1,2-benzisoxazole requires the oxime to be in the correct (E)-configuration for the phenoxide to attack the nitrogen atom and displace the leaving group.[1] While the (E)-isomer is often the thermodynamically favored product during oximation, certain conditions can produce a mixture of (E) and (Z)-isomers. The (Z)-isomer will not cyclize correctly and may decompose or undergo alternative reactions under basic conditions.

    • Solution: Confirm the stereochemistry of your oxime using 2D NMR techniques if possible. To favor the (E)-isomer, ensure the oximation reaction is run under equilibrium conditions (e.g., slightly acidic pH) for a sufficient time.

  • Causality (Reaction Conditions): Using an excessively strong base or high temperatures can lead to decomposition of the oxime acetate or the benzisoxazole product. Pyridine, while a classic solvent for this cyclization, can sometimes lead to coloration and resinous byproducts if the reaction is overheated or run for too long.[1]

    • Solution: A milder system, such as anhydrous potassium carbonate in a non-polar solvent like refluxing benzene or toluene, can provide a cleaner reaction by preventing decomposition.[1] Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed.

Q3: I am struggling with the final purification of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine. Column chromatography gives significant streaking and poor separation.

The target compound is a primary amine, which is basic and prone to interacting strongly with the acidic silica gel used in standard column chromatography. This interaction leads to the characteristic "streaking" or tailing of the product spot, resulting in poor separation and recovery.

Troubleshooting Purification:

IssueProbable CauseRecommended Solution
Product Streaking on Silica Gel Strong interaction between the basic amine and acidic silanol groups on the silica surface.1. Modify the Eluent: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your eluent system (e.g., Dichloromethane/Methanol/Et₃N).2. Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography, which is more compatible with basic compounds.
Contamination with Non-polar Impurities Incomplete reaction or side products from earlier steps.Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent (e.g., Ethyl Acetate, DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine will move to the aqueous layer as its hydrochloride salt, leaving non-polar impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine re-extracted into an organic solvent.
Difficulty in Handling/Isolation The free amine may be an oil or a low-melting solid.Salt Formation: Convert the purified free amine into a stable, crystalline salt, most commonly the hydrochloride salt.[1] This is achieved by dissolving the purified amine in a suitable solvent (e.g., ether, ethyl acetate) and bubbling dry HCl gas through it or adding a solution of HCl in isopropanol. The resulting precipitate can be easily filtered and dried.[3]

Section 2: Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagents.

Protocol 1: Synthesis of 3-Ethyl-1,2-benzisoxazole via Oxime Acetate Cyclization

This two-step protocol details the formation of the key benzisoxazole intermediate.

Step A: Oximation of 2'-Hydroxypropiophenone

  • Dissolve 2'-hydroxypropiophenone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting ketone is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield 2'-hydroxypropiophenone oxime. Confirm structure and purity via NMR.

Step B: Cyclization to 3-Ethyl-1,2-benzisoxazole

  • Dissolve the 2'-hydroxypropiophenone oxime (1.0 eq) in a minimal amount of cold acetic anhydride.

  • Stir the mixture at 0-5 °C for 1 hour. Pour the mixture onto crushed ice and stir until the excess anhydride has hydrolyzed.

  • Extract the oxime acetate into diethyl ether or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate.

  • Evaporate the solvent. Dissolve the crude oxime acetate in dry pyridine.

  • Reflux the pyridine solution for 2-4 hours, monitoring by TLC for the formation of the benzisoxazole.[4]

  • Cool the reaction, pour it into a mixture of ice and concentrated HCl.

  • Extract the product with ethyl acetate, wash successively with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure 3-ethyl-1,2-benzisoxazole.

Protocol 2: Conversion to 2-(1,2-Benzoxazol-3-yl)ethan-1-amine

This protocol outlines the introduction of the amine functionality using a Gabriel synthesis approach, which is often cleaner than direct amination.

G A 3-Ethyl-1,2-benzisoxazole C 3-(1-Bromoethyl)- 1,2-benzisoxazole A->C Bromination B NBS, AIBN CCl4, Reflux E Phthalimide Adduct C->E Nucleophilic Substitution D Potassium Phthalimide DMF, 80°C G 2-(1,2-Benzoxazol-3-yl) ethan-1-amine E->G Deprotection F Hydrazine Hydrate Ethanol, Reflux

Caption: Gabriel synthesis workflow for amine installation.

  • Bromination: Dissolve 3-ethyl-1,2-benzisoxazole (1.0 eq) in carbon tetrachloride. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under a light source (e.g., 250W lamp) until the reaction is complete (TLC). Filter the succinimide and concentrate the filtrate.

  • Phthalimide Addition: Dissolve the crude bromo-intermediate in DMF. Add potassium phthalimide (1.2 eq) and heat the mixture at 80-90 °C for 3-5 hours. Cool, pour into water, and filter the precipitated solid. Wash the solid with water and dry.

  • Hydrazinolysis (Deprotection): Suspend the phthalimide adduct in ethanol. Add hydrazine hydrate (2.0-3.0 eq) and reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.

  • Work-up and Purification: Cool the reaction mixture and add dilute HCl to dissolve the product and precipitate any remaining phthalhydrazide. Filter the solid. Basify the filtrate with aqueous NaOH to pH >12 and extract the free amine product with dichloromethane or ethyl acetate. Dry the organic layers, concentrate, and purify as described in the troubleshooting table (Section 1, Q3).

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Are there alternative, more modern methods for the benzisoxazole ring synthesis? Yes, several newer methods aim to improve yields and avoid harsh conditions. One notable approach is the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes, which provides a direct route to functionalized benzisoxazoles under mild, fluoride-ion-mediated conditions.[5] Another strategy involves the rhodium-catalyzed [4+1] annulation for constructing the 5-membered ring.

  • FAQ 2: Can I use 2-aminophenol as a starting material? While 2-aminophenol is the classic precursor for the related benzoxazole ring system, it is not a direct precursor for the 1,2-benzisoxazole core, which features an N-O bond.[6][7] The synthesis of 1,2-benzisoxazoles almost invariably starts from a precursor that already contains the aryl ring and a side chain that can be cyclized to form the N-O bond, such as an o-hydroxyaryl ketone/oxime.[2]

  • FAQ 3: My final product appears to be degrading upon storage. What are the stability considerations? Primary amines, especially those with heterocyclic structures, can be susceptible to air oxidation, which often manifests as a gradual darkening of the material. The free base is more susceptible than its salt form. For long-term storage, it is highly recommended to store the compound as its hydrochloride salt in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

References

  • G.I. Georg, et al. (1999). Synthesis and Reactivity of Some Mannich Bases. VII. Synthesis of 3-(2-Dialkylaminoethyl)-1,2-benzisoxazoles. HETEROCYCLES, 51(9), 2141.
  • M. S. Christodoulou, et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19416–19426. [Link]

  • Y. Wang, et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(13), 5001. [Link]

  • W. Zhang, et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances, 11(54), 34229-34239. [Link]

  • I.V. Baranovsky, et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols. Molecules, 25(17), 3768. [Link]

  • S. S. Kulkarni, et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(9), 3652-3663.
  • I.V. Baranovsky, et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols... Molecules, 25(17):3768. [Link]

  • I.V. Baranovsky, et al. (2020). (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)... ResearchGate. [Link]

  • D.A. Vasilev, et al. (2021). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57, 65-79.
  • D.E. Stephens, et al. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(15), 3352–3355. [Link]

  • A.A. Hameed, et al. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES... Iraqi Journal of Market Research and Consumer Protection, 15(1), 1-11.
  • M. Nasrollahzadeh, et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles... Heliyon, 7(11), e08309. [Link]

  • S. Sharma, et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor... RSC Advances, 13(36), 25389-25413. [Link]

  • M. Sanaeishoar, et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles... Beilstein Journal of Organic Chemistry, 18, 1378-1386. [Link]

  • A. El-Sayed, et al. (2020). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1146-1158. [Link]

  • US Patent 3864402A. (1975). Purification of secondary alkyl amines.
  • Y. Wan, et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles... Molecules, 24(1), 174. [Link]

  • A. Markus, et al. (2021). Synthesis of oxazolo-annulated 3-benzazepines designed by merging two negative allosteric NMDA receptor modulators. Archiv der Pharmazie, 354(11), 2100171.
  • S.S. Jasim, et al. (2023). Synthesis, Characterization, and Antibacterial Activity Evaluation of Some New Benzoxazepindiones... Systematic Reviews in Pharmacy, 14(10), 1030-1040.
  • M.S. Christodoulou, et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19416-19426. [Link]

  • PubChem. (n.d.). 2-(1,2-benzoxazol-3-yl)ethan-1-amine hydrochloride. PubChem. [Link]

  • A.A. Jarad, et al. (2018). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. International Journal of Pharmaceutical Quality Assurance, 9(2), 197-203.

Sources

Troubleshooting degradation of benzisoxazole amines in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Degradation of Benzisoxazole Amines in Solution Role: Senior Application Scientist Status: Active Support Guide

Introduction: The "Achilles' Heel" of the Pharmacophore

Welcome to the technical support hub for benzisoxazole derivatives. If you are here, you are likely observing unexplained potency loss, new impurities in your chromatograms, or color changes in your formulation.

The Core Issue: Benzisoxazole amines (exemplified by pharmacophores like risperidone , paliperidone , and zonisamide ) possess a latent instability. While the benzene ring confers aromatic stability, the fused isoxazole ring contains a weak N–O bond . This bond is the "Achilles' heel" of the molecule.

Under specific conditions—particularly basic pH —this ring undergoes a rapid, irreversible cleavage known as the Kemp Elimination . Furthermore, the amine tail (often a piperidine or piperazine) is a magnet for oxidative attack.

This guide moves beyond generic advice to address the specific mechanistic failures of this chemical class.

Module 1: The pH Sensitivity Paradox (Base-Catalyzed Ring Opening)

User Issue:

"I am observing rapid loss of my parent compound during method development when using ammonium bicarbonate (pH 8.0) or phosphate buffers > pH 7.5. The degradation product has a distinct UV shift."

The Mechanism: Kemp Elimination

You are likely witnessing the Kemp Elimination , a base-catalyzed ring-opening reaction.[1] Unlike standard hydrolysis, this is an E2-type elimination.

  • The Trigger: A base abstracts a proton from the C3-position (or the alpha-carbon of the C3-substituent).

  • The Collapse: The electron density shifts, cleaving the weak N–O bond.

  • The Product: The ring opens to form an

    
    -cyanophenol  (salicylnitrile) derivative.
    

Key Diagnostic: This reaction is highly pH-dependent. A shift from pH 6.0 to pH 8.0 can increase the degradation rate by orders of magnitude.

Visualization: The Kemp Elimination Pathway

KempElimination Start Benzisoxazole (Intact Ring) TS Transition State (Concerted E2) Start->TS Proton Abstraction Base Base Attack (OH- / Buffer) Base->TS Product Salicylnitrile (Ring Opened) TS->Product N-O Bond Cleavage

Figure 1: The irreversible transformation of the benzisoxazole core into a salicylnitrile derivative under basic conditions.

Troubleshooting Protocol: pH-Rate Profiling

Objective: Determine the "Safe Harbor" pH for your specific derivative.

  • Buffer Preparation: Prepare 10 mM buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0 (maintain constant ionic strength).

  • Spiking: Spike your compound to 50 µg/mL.

  • Incubation: Hold at 25°C and 40°C.

  • Sampling: Inject immediately (T0) and at 4h, 8h, 24h.

  • Analysis: Use an acidic mobile phase (pH < 4.0) to prevent on-column degradation.

Corrective Action:

  • Formulation: Target pH 3.5 – 5.5.

  • Chromatography: Switch from high-pH bicarbonate buffers to Formic Acid (0.1%) or TFA.

Module 2: Oxidative Instability (N-Oxide Formation)

User Issue:

"My assay is stable, but I see a growing impurity at RRT ~0.8 that is +16 Da by mass spectrometry. It appears in formulated samples but not in the solid state."

The Mechanism: Amine Oxidation

While the ring is sensitive to base, the amine tail (e.g., the piperidine nitrogen in risperidone) is sensitive to oxidation. This is often driven by peroxide impurities found in common excipients like Polysorbates (Tween) or PEGs.

Excipient Risk Assessment Table
Excipient ClassRisk LevelMechanism of FailureRecommended Mitigation
Polysorbates (Tween 20/80) High Contain hydroperoxides that oxidize tertiary amines to N-oxides.Use "Low Peroxide" or "Super Refined" grades. Nitrogen sparging.
PEG (Polyethylene Glycol) High Auto-oxidation generates peroxides and aldehydes.Add antioxidants (BHT, Methionine).
Povidone (PVP) MediumCan contain peroxides; complexation may alter stability.Screen multiple grades/suppliers.
Mannitol/Lactose LowGenerally inert regarding oxidation (unless reducing sugars present).Safe for use as bulking agents.
Troubleshooting Protocol: Peroxide Spiking

Objective: Confirm susceptibility to oxidative attack.

  • Control: Drug solution in water/methanol.

  • Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 0.3% to 3.0%.
    
  • Monitor: Analyze by LC-MS. Look for the [M+16]+ peak.

  • Confirmation: If the +16 peak matches your impurity, you have an oxidation problem, not a hydrolysis problem.

Module 3: Photostability & Handling

User Issue:

"We see variability in assay results between the morning prep and the afternoon injection."

The Mechanism: Photo-degradation

Benzisoxazoles absorb UV light strongly. Exposure to ambient lab light can induce photo-isomerization or radical-mediated ring cleavage.

Corrective Action Workflow
  • Immediate: Switch to Amber Glassware for all stock solutions.

  • Process: Cover autosampler trays.

  • Validation: Perform a "Benchtop Stability" study:

    • Prepare one solution in clear glass, one in amber glass, one wrapped in foil.

    • Expose to ambient lab light for 4, 8, and 24 hours.

    • If the clear glass sample degrades >2% while the foil sample remains stable, light protection is mandatory.

Module 4: Analytical Method Artifacts

User Issue:

"My peak shape is splitting, or I see a 'shoulder' on the main peak that wasn't there before."

The Mechanism: On-Column Degradation

If your HPLC method uses a basic mobile phase (e.g., pH 8.0 to improve peak shape for the amine), the benzisoxazole ring may be opening during the run inside the column.

Diagnostic Logic Tree

Troubleshooting Start Issue: Peak Splitting / Loss CheckpH Is Mobile Phase pH > 7.0? Start->CheckpH CheckDiluent Is Sample Diluent Basic? CheckpH->CheckDiluent No (Acidic MP) Artifact Artifact: On-Column Degradation CheckpH->Artifact Yes (Risk of Ring Opening) CheckDiluent->Artifact Yes RealDeg Real Degradation in Sample CheckDiluent->RealDeg No

Figure 2: Logic flow to distinguish between analytical artifacts and true sample degradation.

Solution:

  • Diluent: Always match the sample diluent pH to the mobile phase pH (preferably acidic).

  • Temperature: Lower the column temperature. High temp (e.g., 50°C) + Neutral pH accelerates the Kemp elimination.

References

  • Kemp, D. S. , & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry. Link

  • Singh, S. , et al. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Bhattacharyya, L. , et al. (2022). Efficient Base-Catalyzed Kemp Elimination in an Engineered Ancestral Enzyme. PMC - NIH. Link

  • Mennickent, S. , et al. (2018).[2] Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. ResearchGate. Link

  • Samanth, M. (2025).[3] Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. SSRN.[3] Link

Sources

Removing unreacted starting materials from 1,2-benzisoxazole-3-ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,2-benzisoxazole-3-ethanamine HCl. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in removing unreacted starting materials and other process-related impurities. The purity of an Active Pharmaceutical Ingredient (API) is critical, as even trace amounts of unwanted chemicals can impact efficacy and safety.[1] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to ensure the high purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials I need to remove from my crude 1,2-benzisoxazole-3-ethanamine HCl?

The impurity profile of your crude product is intrinsically linked to its synthetic route.[2] Common synthetic pathways to the 1,2-benzisoxazole core involve the cyclization of an o-hydroxy ketoxime or its derivatives.[3] Therefore, the most probable unreacted starting materials include:

  • o-Hydroxyaryl Ketone Precursors: The initial building block for forming the benzisoxazole ring.

  • Hydroxylamine Salts: Such as hydroxylamine hydrochloride or sulfate, used to form the oxime intermediate.[4][5]

  • Cyclization Reagents: Bases like sodium acetate or potassium hydroxide used to facilitate ring closure.[6][7]

  • Side-Chain Precursors: If the ethanamine side chain is built from an intermediate like 1,2-benzisoxazole-3-acetic acid, this acid could be a significant impurity.[3][5]

Q2: I've completed my synthesis. What is the most effective first step for purification?

For an amine product like 1,2-benzisoxazole-3-ethanamine, an acid-base extraction is almost always the most powerful initial purification step.[8] This technique leverages the basicity of the amine nitrogen to separate it from neutral or acidic impurities. By converting the amine into its water-soluble salt form or its organic-soluble free-base form, you can efficiently partition it away from unwanted materials.[9][10]

Q3: How can I definitively assess the purity of my final product?

A combination of analytical techniques is essential for creating a comprehensive impurity profile.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for quantifying purity and detecting organic impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your desired compound and identifying any structurally similar impurities.[11]

  • Mass Spectrometry (MS): Techniques like LC-MS are invaluable for identifying the molecular weights of unknown impurities, which is a critical step in their structural elucidation.[1][2]

Regulatory bodies like the ICH recommend identifying and characterizing any impurity present at a level of 0.10% or higher.[12]

Q4: My final product is an oil or a sticky solid, not the expected crystalline HCl salt. What went wrong?

This common issue, often called "oiling out," can be caused by several factors:

  • Residual Solvent: Trapped solvent can depress the melting point and prevent crystallization. Ensure your product is thoroughly dried under vacuum.

  • Presence of Impurities: Impurities can disrupt the crystal lattice, preventing the formation of a well-ordered solid. The product may require further purification.

  • Improper pH: If the product is not fully protonated to the HCl salt, the free base (which may be an oil or low-melting solid) will be present. Ensure a slight excess of acid is used during the salting-out step.

  • Incorrect Crystallization Solvent: The solvent system may be inappropriate. Experiment with different solvents or co-solvent systems to find one that promotes crystallization.[13]

Troubleshooting Guide: Common Purification Challenges

Problem 1: My NMR spectrum shows signals corresponding to my neutral o-hydroxyaryl ketone precursor.

This indicates that a neutral organic impurity has co-isolated with your product. An acid-base extraction is the ideal method to resolve this.

Root Cause: The neutral ketone precursor is not basic and will not form a salt with acid. Your desired amine product, however, can be manipulated to move between aqueous and organic phases based on pH.

Solution: Perform a liquid-liquid acid-base extraction. This workflow separates components based on their differing solubility in immiscible solvents and their acid-base properties.[8][10]

G cluster_0 Acid-Base Extraction Workflow A 1. Dissolve crude HCl salt in Ethyl Acetate & Water B 2. Add NaHCO₃ (aq) to basify to pH 8-9. This converts the amine HCl to the free base. A->B C 3. Separate Layers in Funnel B->C D Aqueous Layer (Inorganic Salts, excess base) Discard C->D Lower Layer E Organic Layer (Free Amine + Neutral Ketone Impurity) C->E Upper Layer F 4. Wash Organic Layer with Brine E->F G 5. Dry Organic Layer (e.g., Na₂SO₄) F->G H 6. Add HCl in Ether/Dioxane G->H I 7. Pure Amine HCl salt precipitates H->I J 8. Filter, Wash with cold Ether, and Dry I->J

Caption: Workflow for removing neutral impurities.

Problem 2: My product streaks badly during column chromatography on silica gel.

This is a classic problem when purifying basic compounds like amines on standard silica gel.

Root Cause: The amine's basic lone pair of electrons interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption, poor separation, and significant "tailing" of the product peak.[13]

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a competitive base, such as triethylamine or ammonia, to your eluent (e.g., Hexane/Ethyl Acetate). This modifier will occupy the acidic sites on the silica, allowing your compound to elute cleanly.[13]

  • Switch the Stationary Phase: Use a less acidic stationary phase. Neutral alumina is an excellent alternative to silica for the purification of basic compounds.[13]

Problem 3: My recovery after recrystallization is very low.

This suggests that the chosen solvent system or the procedure is not optimal.

Root Cause: Recrystallization relies on the principle that your compound is highly soluble in a hot solvent but poorly soluble in the same solvent when it is cold.[14] Low recovery usually means too much solvent was used, or the compound has significant solubility even at low temperatures.

Solutions:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid. Adding excess solvent will keep more of your product dissolved when cooled, reducing the yield.[15]

  • Optimize the Solvent System: If a single solvent gives poor results, try a two-solvent system (e.g., ethanol/water, isopropanol/ether). Dissolve the compound in a minimum of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[16]

  • Ensure Slow Cooling: Rapid cooling promotes the formation of small, often impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.[14][15]

Detailed Experimental Protocols

Protocol A: Optimized Recrystallization of 1,2-benzisoxazole-3-ethanamine HCl

This protocol provides a robust method for the final purification of the title compound, assuming most starting materials have been removed.

  • Solvent Selection: Begin by testing solubility in small-scale vials. A mixture of isopropanol and water is often effective for amine HCl salts.[5]

  • Dissolution: Place the crude 1,2-benzisoxazole-3-ethanamine HCl in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot isopropanol required to achieve complete dissolution.

  • Induce Crystallization: If using a co-solvent, add water dropwise to the hot solution until a faint, persistent cloudiness appears. Add a few more drops of hot isopropanol to redissolve the solid and create a saturated solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. This encourages the growth of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

ParameterRecommended Solvent SystemRationale
Primary Solvent Isopropanol or EthanolGood solubility for the salt when hot.
Anti-Solvent Water or Diethyl EtherPoor solubility for the salt, induces precipitation.
Cooling Rate Slow, ambient cooling followed by ice bathPromotes formation of a pure crystal lattice.[14]

Table 1: Recommended solvent parameters for recrystallization.

Visual Guide: Purification Strategy Selection

The choice of purification method depends heavily on the nature of the impurities present. Use this decision tree to guide your strategy.

G start Crude Product: 1,2-benzisoxazole-3-ethanamine HCl impurity_check Primary Impurity Type? start->impurity_check neutral Neutral Organic (e.g., Ketone Precursor) impurity_check->neutral Neutral acidic Acidic Organic (e.g., Acetic Acid Intermediate) impurity_check->acidic Acidic inorganic Inorganic Salts (e.g., NaCl, Na₂SO₄) impurity_check->inorganic Inorganic method_ab Perform Acid-Base Extraction (See Workflow Diagram) neutral->method_ab acidic->method_ab method_recrys Recrystallization inorganic->method_recrys method_ab->method_recrys Final Polish method_wash Aqueous Wash of Organic Solution

Caption: Decision tree for selecting a purification strategy.

TechniquePurposeKey Impurities Targeted
Acid-Base Extraction Primary PurificationNeutral organics, acidic starting materials.[8][9]
Recrystallization Final PolishingRemoves minor impurities, inorganic salts.[17]
Column Chromatography For difficult separationsStructurally similar basic impurities.
Aqueous Wash Simple CleanupRemoves water-soluble reagents and salts.

Table 2: Overview of purification techniques and their applications.

References

  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs. Senieer. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Retrieved February 15, 2026, from [Link]

  • Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?. Confluence. Retrieved February 15, 2026, from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved February 15, 2026, from [Link]

  • Reaction Chemistry & Engineering. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. DOI:10.1039/D1RE00205H. Retrieved February 15, 2026, from [Link]

  • CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization 2. University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. HBCSE. Retrieved February 15, 2026, from [Link]

  • Shastri, L. A., et al. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20.
  • Science of Synthesis. (n.d.). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. IJPSR. Retrieved February 15, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2005). US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide. Google Patents.
  • Arkivoc. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. Google Patents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of Benzoxazole Salts in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and foundational knowledge for addressing a common yet challenging experimental hurdle: the poor solubility of benzoxazole salts in non-polar organic solvents. Our approach is rooted in first principles, offering not just solutions but the causal logic behind them to empower your experimental design.

Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why is my benzoxazole salt completely insoluble in solvents like toluene, hexane, or dichloromethane (DCM)?

This is a classic case of "like dissolves like," a fundamental principle of solubility.[1][2] Your benzoxazole salt is an ionic compound, making it highly polar. The positive charge on the protonated benzoxazole ring and the negative charge on its counter-ion create strong electrostatic forces that hold the crystal lattice together.

Non-polar solvents, such as toluene and hexane, have very weak intermolecular forces (London dispersion forces). They cannot generate enough energy to overcome the strong ionic bonds within the salt's crystal lattice. In essence, the solvent molecules cannot effectively surround and stabilize the individual ions, so the salt remains a solid precipitate.[2] While benzoxazole as a neutral (free base) molecule is often soluble in organic solvents, its salt form is designed for aqueous solubility and thus presents this challenge in non-polar media.[3][4]

Q2: In what experimental scenarios would I need to dissolve a benzoxazole salt in a non-polar solvent?

This is an excellent question, as it highlights that this is often a necessary step rather than a primary goal. Common scenarios include:

  • Organic Synthesis: Many catalysts, particularly organometallic ones, require non-polar, aprotic environments to maintain their stability and activity. If your benzoxazole salt is a reactant, you must find a way to make it compatible with the reaction medium.

  • Purification & Extraction: You might need to perform a liquid-liquid extraction where the product needs to be in a non-polar phase to be separated from aqueous impurities.

  • Formulation Development: For specific drug delivery systems, such as oil-based injectables or certain topical formulations, dissolving the active pharmaceutical ingredient (API) in a non-polar vehicle is required.

Troubleshooting Guide: From Simple Fixes to Advanced Strategies

This section provides a tiered approach to solving solubility issues, starting with the most straightforward chemical modifications and progressing to more complex techniques.

Q3: My immediate goal is solubility for a reaction. Should I just convert the salt back to its neutral (free base) form?

Yes, this is often the most direct and effective first step. Converting the salt to its free base removes the ionic character, making the molecule significantly more soluble in non-polar solvents.

Scientific Rationale: By neutralizing the acidic proton on the benzoxazole ring system with a mild base, you eliminate the formal charge. The resulting neutral molecule is more lipophilic and can interact favorably with non-polar solvent molecules through van der Waals forces.

Experimental Protocol 1: Conversion of a Benzoxazole Salt to its Free Base

Objective: To generate the neutral, non-polar solvent-soluble form of a benzoxazole salt.

Materials:

  • Benzoxazole salt (e.g., benzoxazole hydrochloride)

  • Deionized water

  • A suitable non-polar extraction solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolution: Dissolve the benzoxazole salt in a minimum amount of deionized water. If solubility is low even in water, a polar co-solvent like methanol or ethanol can be added sparingly.

  • Neutralization: Transfer the aqueous solution to a separatory funnel. Slowly add the saturated NaHCO₃ solution. You may observe gas (CO₂) evolution. Continue adding base until the gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper, target pH ~7-8).

  • Extraction: Add the non-polar extraction solvent (e.g., DCM) to the separatory funnel. A volume equal to the aqueous layer is a good starting point.

  • Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate fully. The organic layer containing your free base will be on the bottom if using DCM, or on top if using a less dense solvent like ethyl acetate.

  • Collection: Drain the organic layer into a clean flask. To maximize yield, perform a second extraction of the aqueous layer with a fresh portion of the organic solvent and combine the organic layers.

  • Drying: Add anhydrous MgSO₄ or Na₂SO₄ to the combined organic extracts to remove residual water. Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the benzoxazole free base, which should now be readily soluble in your target non-polar solvent.

Q4: What if I need to keep the compound as a salt? How does the counter-ion choice impact solubility?

The identity of the counter-ion is critical. The solubility of an organic salt in a non-polar solvent is a function of both the cation and the anion.[5] By strategically choosing a large, bulky, and lipophilic ("fat-loving") counter-ion, you can dramatically increase solubility in organic media.

Scientific Rationale: A small, "hard" anion like chloride (Cl⁻) creates a very strong, localized ion pair with the protonated benzoxazole. This strong interaction leads to high crystal lattice energy. In contrast, a large, lipophilic anion with a delocalized charge (e.g., hexafluorophosphate, PF₆⁻) forms a weaker, less-localized ion pair. This "charge shielding" presents a more non-polar surface to the solvent, weakening the crystal lattice energy and allowing non-polar solvent molecules to better solvate the ion pair.[5][6]

Counter-IonFormulaCharacteristicsExpected Solubility in Non-Polar Solvents
ChlorideCl⁻Small, high charge densityVery Poor
BromideBr⁻Small, high charge densityVery Poor
TosylateCH₃C₆H₄SO₃⁻Moderately large, some organic characterPoor to Moderate
TriflateCF₃SO₃⁻Good charge delocalizationModerate
TetrafluoroborateBF₄⁻Good charge delocalizationModerate to Good
Hexafluorophosphate PF₆⁻ Large, very lipophilic, delocalized charge Good to Excellent
Tetraphenylborate B(C₆H₅)₄⁻Very large, highly lipophilic Excellent
Diagram: The Role of Lipophilic Counter-Ions

Below is a diagram illustrating how a large, lipophilic counter-ion can improve the solubility of a benzoxazole salt in a non-polar environment.

G cluster_0 Scenario 1: Small Counter-Ion (e.g., Cl⁻) cluster_1 Scenario 2: Lipophilic Counter-Ion (e.g., PF₆⁻) Benz_H_1 Benzoxazole-H⁺ Cl_ion Cl⁻ Benz_H_1->Cl_ion Strong Ion Pair (High Lattice Energy) Solvent_1 Non-Polar Solvent Cl_ion->Solvent_1 Poor Solvation Result_1 Result: Insoluble Benz_H_2 Benzoxazole-H⁺ PF6_ion PF₆⁻ Benz_H_2->PF6_ion Weaker Ion Pair (Charge Shielding) Solvent_2 Non-Polar Solvent PF6_ion->Solvent_2 Favorable Solvation Result_2 Result: Soluble

Caption: Lipophilic counter-ions shield charge, enabling solvation in non-polar media.

Q5: Can I use additives like co-solvents or phase-transfer catalysts?

Absolutely. These are powerful techniques when you cannot or do not want to change the chemical nature of your salt.

  • Co-solvents: The principle here is to add a small amount (e.g., 1-10% v/v) of a polar, aprotic solvent (like THF, acetonitrile, or acetone) to your bulk non-polar solvent.[7][8] This polar co-solvent is sufficient to disrupt the crystal lattice and solvate the ions, while the overall medium remains predominantly non-polar. This is a pragmatic solution for running reactions.

  • Phase-Transfer Catalysis (PTC): This is a more sophisticated technique used in two-phase (e.g., aqueous-organic) systems. A PTC agent, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of your benzoxazole ion pair into the organic phase. It does this by exchanging its more lipophilic anion with the salt's original anion at the phase interface, creating a new, organic-soluble ion pair.[5]

Decision-Making Workflow & Advanced Considerations

When faced with a solubility challenge, a systematic approach is key. The following workflow can guide your experimental decisions.

Diagram: Troubleshooting Workflow for Benzoxazole Salt Solubility

G start Start: Benzoxazole salt is insoluble in non-polar solvent q1 Is converting to the free base acceptable? start->q1 free_base Action: Perform base wash and extraction (Protocol 1) q1->free_base Yes q2 Is synthesizing a new salt with a lipophilic counter-ion an option? q1->q2 No end_soluble Success: Compound is Soluble free_base->end_soluble counter_ion Action: Perform counter-ion exchange (e.g., with NaPF₆) q2->counter_ion Yes q3 Can the experiment tolerate a small amount of a polar co-solvent? q2->q3 No counter_ion->end_soluble cosolvent Action: Screen co-solvents (e.g., THF, MeCN in Toluene) q3->cosolvent Yes end_insoluble Problem Persists: Re-evaluate system or consider prodrug approach q3->end_insoluble No cosolvent->end_soluble prodrug Advanced Strategy: Redesign as a non-polar prodrug (for drug development) end_insoluble->prodrug

Sources

Optimizing drying processes to prevent hydrolysis of benzisoxazole salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing drying processes to prevent hydrolysis of benzisoxazole salts Target Audience: Process Chemists, Formulation Scientists, and Scale-up Engineers Current Status: [ONLINE]

Module 1: The Degradation Mechanism (The "Why")

The Core Vulnerability: The N-O Bond

The 1,2-benzisoxazole moiety contains a specific structural vulnerability: the nitrogen-oxygen (N-O) bond within the isoxazole ring. While the fused benzene ring provides some stability, the isoxazole ring is thermodynamically poised for cleavage under specific thermal and hydrolytic conditions.

For benzisoxazole salts (often intermediates in the synthesis of antipsychotics like Risperidone or anticonvulsants like Zonisamide), the ionic nature of the crystal lattice increases hygroscopicity. This attracts the very reagent needed for degradation: Water.

Primary Degradation Pathway: The Kemp Elimination & Hydrolysis

The most critical failure mode is the ring-opening reaction. This can occur via two distinct mechanistic pathways depending on the micro-pH of your wet cake:

  • Base-Catalyzed (Kemp Elimination): Even trace residual base (ppm levels) can trigger a rapid, exothermic E2-type elimination. The base abstracts a proton (or attacks the ring), causing the N-O bond to cleave, irreversibly forming salicylonitriles (2-hydroxybenzonitriles). These byproducts are often phenolic and cause a distinct yellow/orange discoloration .

  • Acid-Catalyzed/Thermal Hydrolysis: In the presence of acidic counterions (e.g., mesylates, hydrochlorides), high temperatures combined with "trapped" lattice water facilitate the nucleophilic attack of water on the C3 position, leading to ring opening and amide/acid formation.

Visualizing the Failure Mode

The following diagram illustrates the critical degradation pathway you are fighting against during the drying phase.

Benzisoxazole_Degradation Benz 1,2-Benzisoxazole Salt (Intact Ring) TS Transition State (N-O Bond Strain) Benz->TS + Base (Kemp) Benz->TS + Acid + Heat Water Residual Water (Lattice/Surface) Water->TS Nucleophile Heat Thermal Energy (>45°C) Heat->TS Activation Salicyl Salicylonitrile (Degradant: Yellow) TS->Salicyl Ring Opening (Irreversible) Amide Salicylamide Deriv. (Acid Hydrolysis) TS->Amide Hydrolysis

Caption: Mechanistic pathway of benzisoxazole ring opening.[1] Note that the reaction is irreversible and often color-generating.

Module 2: Troubleshooting Guide

Direct solutions to specific observations in your drying suite.

Scenario A: "My assay dropped by 1.5% and the powder turned slightly yellow."
  • Diagnosis: Kemp Elimination (Base-Catalyzed Ring Opening). [2]

    • Root Cause: You likely have residual base (NaOH, carbonate, or amine) trapped in the wet cake from the previous crystallization step. As water evaporates, the base concentration in the remaining liquid phase spikes ("stewing"), triggering the pH-sensitive Kemp elimination.

    • Immediate Fix:

      • Stop heating immediately.

      • Resurry the cake in a slightly acidic buffer or solvent (if solubility permits) to neutralize residual base.

    • Prevention: Implement a mandatory pH check of the wash filtrate before drying. Ensure the final wash is neutral or slightly acidic (depending on salt stability).

Scenario B: "The drying curve plateaued, but the solvent limit (LOD) is still failing."
  • Diagnosis: Case Hardening / Pseudo-Polymorphism.

    • Root Cause: You applied high heat too quickly. The surface of the filter cake dried and formed a crust (amorphous shell), trapping moisture inside the particles.

    • Risk: The trapped water, now under thermal stress inside the crystal, will hydrolyze the salt over time (even if it looks dry).

    • Fix: Milling is required to break the crust, followed by a Low-Temp/High-Vacuum secondary drying cycle.

Scenario C: "The material melts or gums up before reaching the drying temperature."
  • Diagnosis: Solvate Depression.

    • Root Cause: The solvated form of the salt often has a significantly lower melting point than the dried solid. You exceeded the

      
       of the solvate, not the solid.
      
    • Fix: Use a Step-Up Drying Profile (see Module 3). Keep the initial temperature 10°C below the solvate's melting point until the bulk solvent is removed.

Module 3: Optimization Protocols

The "Safe-Zone" Drying Strategy

Do not use a static temperature setpoint. Use a dynamic profile to manage Water Activity (


) vs. Reaction Rate (

).

Protocol: The Step-Down/Step-Up Cycle

PhaseParameterSettingRationale
1. Flash Off TempLow (30-35°C)Remove surface solvent without supplying enough activation energy (

) for hydrolysis.
VacuumModerate (100 mbar)Prevent rapid boiling/bumping; allow capillary flow.
Time2-4 HoursUntil LOD drops to <5% (Surface water removal).
2. Mass Transfer TempRamp (0.5°C/min)Slowly increase energy as water concentration (reactant) decreases.
VacuumMax (<10 mbar)Maximize driving force for bound solvent removal.
3. Desorption TempTarget (e.g., 50-60°C)Only safe once

is low. High temp removes lattice-bound solvent.
SweepN2 Bleed Nitrogen sweep lowers partial pressure of water (

) in the headspace.
Decision Tree for Equipment Selection

Use this logic flow to select the correct dryer for your specific benzisoxazole salt morphology.

Drying_Selection Start Start: Select Equipment IsLabile Is the salt thermally labile < 40°C? Start->IsLabile VacuumTray Vacuum Tray Dryer (Static) IsLabile->VacuumTray Yes (Avoid Shear) CheckFlow Is the wet cake free-flowing? IsLabile->CheckFlow No Agitated Agitated Nutsche/Conical (Dynamic) Warning CAUTION: Attrition may expose fresh surface area. Monitor color change. Agitated->Warning Risk Check FBD Fluid Bed Dryer (Convective) CheckFlow->Agitated No (Sticky/Lumpy) CheckFlow->FBD Yes (Fastest)

Caption: Equipment selection logic based on thermal stability and cake rheology.

Frequently Asked Questions (FAQs)

Q: Can I use high vacuum to speed up drying at low temperatures? A: Yes, but with a caveat. While high vacuum lowers the boiling point of water, it can also sublime certain salts or cause "freezing" of the solvent front if the heat transfer is inefficient (lyophilization effect). For benzisoxazoles, high vacuum is generally preferred to keep the temperature low, but ensure your condenser capacity is sufficient to prevent solvent reflux, which would re-wet the cake.

Q: Why does my benzisoxazole salt turn pink/orange upon exposure to light during drying? A: This is likely photolytic degradation . The N-O bond is also photosensitive. If your dryer has a sight glass, cover it with UV-blocking film or aluminum foil. Benzisoxazoles can undergo photo-isomerization to spiro-intermediates or ketenimines.

Q: Is microwave drying an option? A: Absolutely NOT. Microwave drying creates "hot spots" within the crystal lattice. Since benzisoxazole hydrolysis is temperature-dependent (Arrhenius kinetics), these localized hot spots will cause rapid degradation and black specks in your API, even if the bulk temperature reads low.

References

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[2] Journal of the American Chemical Society.[3]

  • Vander-lingen.nl. (2026). Kemp elimination - The chemical reaction database.

  • National Institutes of Health (NIH). (2022). Efficient Base-Catalyzed Kemp Elimination in an Engineered Ancestral Enzyme.

  • GEA Pharma. (n.d.). Fundamentals of Pharmaceutical Freeze Drying and Salt Stability.

  • Wikipedia. (2024). Benzisoxazole: Structure and Stability.

Sources

Technical Support Guide: Overcoming Hygroscopicity Challenges in Weighing 2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center. This guide is designed for researchers, chemists, and pharmaceutical scientists working with 2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl. Our field support specialists and internal R&D teams have noted that a primary challenge encountered during experimental work with this compound is its hygroscopic nature. Accurate weighing is the cornerstone of reproducible research, and when a compound readily absorbs atmospheric moisture, it can lead to significant errors in concentration, stoichiometry, and overall data integrity.

This document moves beyond simple instructions to provide a framework of understanding—the causality behind the protocols and the logic of the troubleshooting steps. Our goal is to empower you with the expertise to handle not just this specific molecule, but any hygroscopic compound with confidence and precision.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental questions regarding the hygroscopic nature of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl.

Q1: What is 2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl, and why is it susceptible to moisture?

A: 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride is an organic compound featuring a benzoxazole core. Like many amine-containing active pharmaceutical ingredients (APIs), it is formulated as a hydrochloride (HCl) salt. This salt form is typically created by reacting the "free base" amine with hydrochloric acid to improve properties like solubility and stability.[1] However, this ionic salt character, combined with the potential for hydrogen bonding, makes the molecule prone to attracting and absorbing water molecules from the ambient environment—a property known as hygroscopicity.[2][3]

Q2: How does hygroscopicity directly impact weighing accuracy?

A: When a hygroscopic powder is exposed to the atmosphere, it continuously gains mass by absorbing moisture.[4][5] On a sensitive analytical balance, this manifests as a constantly drifting, unstable reading that never settles.[6] Attempting to weigh a target mass under these conditions is futile, as the true mass of the dry compound is unknown. The measured weight is a combination of the compound and an increasing amount of water.

Q3: What are the downstream consequences of inaccurate weighing due to moisture uptake?

A: The consequences are significant and can invalidate experimental results:

  • Erroneous Concentration: Solutions prepared from a "wet" compound will have a lower-than-calculated concentration of the active molecule, impacting dose-response curves, kinetic assays, and formulation development.

  • Poor Reproducibility: The amount of absorbed water will vary with ambient humidity and exposure time, leading to high variability between experiments conducted on different days.[7]

  • Chemical Degradation: For some molecules, absorbed water can act as a plasticizer or participate in hydrolysis, potentially degrading the compound and affecting its purity and stability.[8][9]

  • Physical Property Changes: Moisture uptake can cause the powder to cake, clump, or deliquesce (dissolve in the absorbed water), making it difficult to handle and process.[8]

Section 2: Experimental Protocols for Accurate Weighing

The appropriate weighing technique depends on the severity of the compound's hygroscopicity and the equipment available. The following decision workflow and protocols provide clear, actionable guidance.

Weighing_Protocol_Decision_Workflow Start Start: Need to weigh 2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl Check_Hygro Is the compound known to be highly hygroscopic or deliquescent? Start->Check_Hygro Check_Glovebox Is a controlled atmosphere glove box available? Check_Hygro->Check_Glovebox Yes Check_Humidity Can ambient humidity be controlled below 40% RH? Check_Hygro->Check_Humidity No / Moderate Use_Glovebox Protocol 1: Use Glove Box for all handling and weighing. Check_Glovebox->Use_Glovebox Yes Use_Difference Protocol 2: Use Weighing by Difference technique in a low-humidity environment. Check_Glovebox->Use_Difference No Check_Humidity->Use_Difference Yes Warning High Risk of Error: Proceed with extreme caution. Work rapidly and use a sealed vial for transfer. Qualify results with post-hoc analysis. Check_Humidity->Warning No

Caption: Decision workflow for selecting the appropriate weighing protocol.

Protocol 1: The Gold Standard - Weighing in a Controlled Atmosphere Glove Box

This method provides the highest level of accuracy by completely isolating the compound from atmospheric moisture.[10][11][12]

Objective: To accurately weigh a target mass of the compound in an inert, low-humidity environment.

Methodology:

  • Environment Preparation: Ensure the glove box is purged with an inert gas (e.g., nitrogen or argon) and that the relative humidity (RH) is stable and low (ideally <10% RH).[12][13]

  • Material Transfer: Introduce all necessary equipment into the glove box via the antechamber, including the analytical balance, the sealed container of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl, spatulas, and the receiving vessel(s) (e.g., vials or flasks).

  • Equilibration: Allow the compound and all equipment to equilibrate to the glove box atmosphere for at least 30 minutes. This prevents temperature-related balance drift.[4]

  • Weighing: a. Place the receiving vessel on the analytical balance and tare it. b. Carefully add the compound to the receiving vessel using a clean spatula until the target mass is reached. c. Since the atmosphere is controlled, the reading will be stable, allowing for precise, direct weighing.

  • Sealing and Removal: Securely cap or seal the receiving vessel before removing it from the glove box to prevent moisture uptake after weighing.

Protocol 2: Best Practice for Standard Laboratories - Weighing by Difference

This technique is highly effective when a glove box is unavailable. It minimizes the compound's exposure to ambient air, thereby reducing moisture-related errors.[4][14]

Objective: To accurately determine the mass of compound transferred without prolonged exposure on the balance pan.

Methodology:

  • Preparation: Allow the sealed stock container of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl to equilibrate to the ambient temperature of the weighing room.[5][6] This prevents thermal drift.

  • Initial Weighing (W1): Place the entire sealed stock container on the analytical balance and record its mass precisely. Let's call this W1 .

  • Transfer: Remove the stock container from the balance. Working quickly and adjacent to the balance, open the container and transfer an approximate amount of the powder into your receiving vessel (e.g., a flask or vial).

  • Final Weighing (W2): Immediately and securely reseal the stock container. Place it back on the same analytical balance and record its new, lower mass. Let's call this W2 .

  • Calculation: The exact mass of the compound transferred (M_transferred ) is the difference between the two measurements: M_transferred = W1 - W2

  • Self-Validation: This method is inherently self-validating because the compound is only exposed to the atmosphere during the brief transfer step, not during the weighing itself. The balance measures a sealed, stable container at all times.

Section 3: Troubleshooting Guide

Even with the best protocols, issues can arise. This guide helps you diagnose and solve common problems.

Observed Problem Probable Cause(s) Recommended Solution(s)
Balance reading continuously increases (drifts). 1. Hygroscopicity: The compound is actively absorbing moisture from the air.[6][15] 2. Temperature Imbalance: The sample or container is warmer or colder than the balance chamber, causing air currents.[5][6]1. Switch to Weighing by Difference (Protocol 2). Do not attempt direct weighing. If already using this method, ensure the stock vial is sealed tightly during weighing. 2. Acclimatize the sample. Allow the sealed container to sit in the balance room for at least 30 minutes before weighing.[4]
Results are not reproducible day-to-day. 1. Fluctuating Ambient Humidity: The lab's relative humidity is changing, causing the rate and amount of water absorption to vary.[16] 2. Inconsistent Technique: Varying the time the compound is exposed to air during transfer.1. Record the temperature and RH in your lab notebook for every experiment. This can help correlate variability. If possible, perform weighing only when RH is below a set threshold (e.g., 40%).[4] 2. Standardize your workflow. Practice the transfer step of "Weighing by Difference" to be both quick and consistent.
The powder is clumpy, caked, or sticky. Excessive Moisture Absorption: The compound has been exposed to high humidity either during a previous weighing attempt or due to improper storage.[8]1. Store the compound properly in a desiccator with a fresh desiccant or under an inert gas atmosphere.[7] 2. If the material must be used, it may need to be dried under vacuum, but this risks removing waters of hydration if it is a hydrate. The water content should be determined by a method like Karl Fischer titration before use.
Weight reading is unstable and erratic (not just drifting up). Static Electricity: Fine, dry powders can become electrostatically charged, especially in low-humidity environments, repelling or attracting them to the balance components.[5][6][15]1. Use an anti-static gun or an ionizing bar on the container and within the weighing chamber before weighing. 2. Increase ambient humidity to between 45-60% if the primary issue is static and not hygroscopicity (this is a balancing act).[15] 3. Use a metal weighing vessel if possible.

Section 4: Advanced Characterization - Quantifying Hygroscopicity

For drug development and quality control, it is often necessary to quantitatively understand a compound's interaction with moisture.

Q: How can I definitively classify the hygroscopicity of my batch of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl?

A: The most reliable and detailed method is Dynamic Vapor Sorption (DVS) . A DVS instrument is a highly sensitive microbalance in a chamber with precisely controlled temperature and relative humidity.[17][18] It measures the change in mass of a sample as it is exposed to a programmed sequence of increasing and decreasing humidity levels.[17] This analysis provides a sorption-desorption isotherm, which reveals the extent and kinetics of water uptake and can identify critical humidity points where phase changes may occur.[19]

The data can be used to classify the material according to standards such as the European Pharmacopoeia.[17]

Hygroscopicity Classification Weight % of Water Sorbed (after 24h at 25°C, 80% RH)
Deliquescent Sufficient water is absorbed to form a liquid.
Very Hygroscopic ≥ 15%
Hygroscopic ≥ 2% and < 15%
Slightly Hygroscopic ≥ 0.2% and < 2%
Non-Hygroscopic < 0.2%
Source: Adapted from the European Pharmacopoeia criteria.[17][20]

digraph "DVS_Workflow" {
graph [splines=ortho];
node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853", penwidth=1.5];

Start [label="Start: DVS Analysis", shape=ellipse, fillcolor="#FBBC05"]; Prep [label="Place small, known mass\nof sample onto DVS pan"]; Dry [label="Dry sample under N2 flow\nat 0% RH to establish\ninitial dry mass (m0)"]; Sorption [label="Increase RH in steps\n(e.g., 10% increments)\nfrom 0% to 90% RH"]; Equilibrate [label="At each step, wait for\nmass to equilibrate (dm/dt ≈ 0)"]; Desorption [label="Decrease RH in steps\nfrom 90% back to 0% RH"]; Analyze [label="Plot % mass change vs. RH\nto generate sorption/\ndesorption isotherms"]; Classify [label="End: Classify hygroscopicity\nand identify critical\nhumidity points", shape=ellipse, fillcolor="#FBBC05"];

Start -> Prep -> Dry -> Sorption -> Equilibrate -> Desorption -> Equilibrate -> Analyze -> Classify; Sorption -> Equilibrate [dir=back]; Desorption -> Equilibrate [dir=back]; }

Caption: A typical experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Section 5: Storage and Handling Best Practices

Proactive measures are critical to maintaining the integrity of your material.

Q: How should I store 2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl to prevent moisture uptake?

A: Proper storage is essential.

  • Primary Container: Always keep the compound in a tightly sealed container, preferably with a PTFE-lined cap.

  • Secondary Environment: Store the primary container inside a desiccator containing a fresh, active desiccant (e.g., silica gel with a humidity indicator). For maximum protection, a nitrogen-purged desiccator cabinet or glove box is ideal.[7][11]

  • Minimize Exposure: When you need to access the compound, remove the container from the desiccator, allow it to warm to room temperature before opening, take what you need quickly, and immediately reseal and return it to the desiccator.

By implementing these protocols and understanding the principles behind them, you can mitigate the challenges posed by hygroscopicity and ensure your weighing results for 2-(1,2-Benzoxazol-3-yl)ethan-1-amine HCl are both accurate and reproducible.

References

  • Vertex AI Search. (n.d.). A Complete Guide to the Applications of Laboratory Glove Boxes.
  • M.O.T. Technical Experts. (2023, October 27). Gloveboxes A Vital Tool in Various Industries.
  • Mulks, M. (2025, February 10). What do we need a glovebox for? mulksgrp.
  • Terra Universal. (n.d.). Glove Boxes: Isolation & Containment Chambers.
  • American Display & Fixture. (2024, April 3). Laboratory Glove Box – The Full and Complete Guide.
  • Chemistry LibreTexts. (2022, August 17). Proper Use of Balances.
  • WuXi AppTec. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D.
  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).
  • Taylor & Francis Online. (n.d.). Dynamic vapor sorption – Knowledge and References.
  • Quality Scales Unlimited. (2019, December 13). 5 Best Practices for Analytical Balances.
  • Particle Characterisation Laboratories. (n.d.). Dynamic Vapour Sorption | Techniques.
  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization.
  • American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance.
  • Fisher Scientific. (2024, August 15). Top Tips for Lab Weighing with OHAUS.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?
  • MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads.
  • Pharma Excipients. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Sigma-Aldrich. (n.d.). Weight Measurement, the Accurate Way.
  • METTLER TOLEDO. (n.d.). Accurate Weighing Techniques Guide. Scribd.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved February 15, 2026, from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.

Sources

Validation & Comparative

Comparative Bioactivity Guide: Benzisoxazole Amines vs. Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution comparison between Benzisoxazole Amines (exemplified by antipsychotics like Risperidone) and Tryptamine Derivatives (exemplified by serotonergic modulators like Psilocin). While both classes interact profoundly with the monoaminergic system, their structural divergences dictate opposing functional outcomes: tryptamines typically stabilize receptor active states (agonism) to drive neuroplasticity or psychedelic effects, whereas benzisoxazoles often stabilize inactive states (antagonism/inverse agonism) to quell psychotic signaling.

Structural & Mechanistic Foundations

The Scaffold Divergence

The core difference lies in the aromatic heterocycle, which dictates the molecule's spatial orientation and metabolic fate.

  • Tryptamine (Indole Scaffold): The endogenous backbone of serotonin (5-HT). Its electron-rich indole ring allows for pi-stacking interactions within the receptor binding pocket (specifically Residue Phe339/340 in 5-HT2A). It is inherently flexible, allowing the receptor to adopt the active conformation required for G-protein coupling.

  • Benzisoxazole (Bioisostere): A synthetic "privileged structure" in medicinal chemistry.[1] It serves as a bioisostere for the indole ring but offers distinct advantages:

    • Metabolic Stability: The benzisoxazole ring is less prone to oxidative degradation than the indole system.

    • Rigidity: It often locks the side chain in a specific conformation, favoring antagonist binding modes that sterically hinder the receptor's conformational shift to the active state.

Pharmacophore Mapping

The following diagram illustrates the structural logic linking scaffold type to pharmacological outcome.

PharmacophoreMap Indole Indole Scaffold (Tryptamine) BindingMode_A Agonist Binding Mode (Stabilizes Active State) Indole->BindingMode_A High Flexibility Benz Benzisoxazole Scaffold (Risperidone-like) BindingMode_B Antagonist Binding Mode (Steric Blockade) Benz->BindingMode_B Rigid/Bioisostere Target_5HT 5-HT2A Receptor BindingMode_A->Target_5HT High Affinity BindingMode_B->Target_5HT Sub-nanomolar Affinity Target_D2 D2 Receptor BindingMode_B->Target_D2 High Affinity Outcome_Psych Psychedelic/Plasticity (Gq Signaling) Target_5HT->Outcome_Psych Agonism (Tryptamine) Outcome_AP Antipsychotic/Sedation (Signaling Blockade) Target_5HT->Outcome_AP Antagonism (Benzisoxazole) Target_D2->Outcome_AP Antagonism

Figure 1: Pharmacophore-to-Function Logic. Tryptamines favor agonist states driving plasticity; Benzisoxazoles favor antagonist states for antipsychotic efficacy.

Receptor Binding Profiles (Performance Comparison)

The therapeutic divergence is best quantified by the Binding Affinity (


). Lower 

values indicate tighter binding.
Comparative Binding Data

The table below contrasts Risperidone (Benzisoxazole amine) against Psilocin (Tryptamine derivative).

Receptor TargetRisperidone (

nM)
Psilocin (

nM)
Functional Consequence
5-HT2A 0.5 - 0.6 ~6.0Risperidone: Potent Blockade (Antipsychotic)Psilocin: Agonism (Psychedelic)
5-HT2C ~12 - 26~10.0Risperidone: Inverse Agonism (Weight gain risk)Psilocin: Agonism
Dopamine D2 3.0 - 5.9 >10,000 (Inactive)Risperidone: Antagonism (Reduces positive symptoms)Psilocin: No direct effect
5-HT1A ~420 (Low)~190Psilocin: Moderate affinity contributes to therapeutic mood effects.
Selectivity Dual 5-HT/D2 5-HT Selective Risperidone's "Atypical" profile relies on the high 5-HT2A/D2 ratio.

Data Sources: NIMH-PDSP Database; Roth et al. (2000); Leysen et al. (1994).

Mechanism of Action Analysis[2]
  • Benzisoxazole Amines: Act as SDAs (Serotonin-Dopamine Antagonists) . The benzisoxazole moiety provides the necessary bulk to occupy the 5-HT2A receptor's orthosteric site while extending to block the G-protein coupling interface.

  • Tryptamine Derivatives: Act as Serotonergic Agonists . The indole core mimics serotonin, engaging residues Ser159 and Asp155 to trigger the conformational change (Helix 6 movement) necessary for Gq protein recruitment.

Functional Bioactivity & Signaling Pathways[3][4][5]

Binding affinity alone does not dictate bioactivity; functional efficacy (intrinsic activity) is critical.

Signaling Divergence
  • Tryptamines (Agonists): Induce hydrolysis of phosphoinositide (PI) via Phospholipase C (PLC), leading to intracellular Calcium (

    
    ) release.
    
  • Benzisoxazoles (Antagonists): Inhibit basal or agonist-induced PI hydrolysis.

SignalingPathway Agonist Tryptamine (Psilocin) Rec 5-HT2A Receptor Agonist->Rec Activates Antagonist Benzisoxazole (Risperidone) Antagonist->Rec Blocks/Inactivates Block Signaling Silenced (Antipsychotic) Antagonist->Block Prevents downstream cascade Gq Gq Protein Rec->Gq Coupling PLC PLC-beta Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Effect Psychedelic Effect / Neuroplasticity Ca->Effect

Figure 2: Functional Signaling Cascade. Tryptamines drive the Gq-PLC-Ca2+ axis; Benzisoxazoles abort this pathway.

Experimental Validation Protocols

To validate the bioactivity differences described above, the following self-validating experimental systems are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine


 values to quantify binding strength.
Standard:  Competition binding using 

-Ketanserin (Antagonist) or

-DOI (Agonist).
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A receptors. Centrifuge at 20,000 x g to isolate cell membranes. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Total Binding: Membrane + Radioligand (

      
      -Ketanserin).
      
    • Non-Specific Binding: Add 10 µM Methysergide (saturating concentration).

    • Experimental: Add increasing concentrations (

      
       to 
      
      
      
      M) of the test compound (Benzisoxazole or Tryptamine).
  • Equilibrium: Incubate at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester to separate bound from free ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Fluorometric Calcium Flux Assay (Efficacy)

Objective: Distinguish between Agonist (Tryptamine) and Antagonist (Benzisoxazole) activity.

  • Cell Loading: Seed CHO-K1 cells expressing 5-HT2A in 96-well black-wall plates. Incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Baseline Measurement: Measure basal fluorescence (

    
    ) using a kinetic plate reader (excitation 488 nm, emission 525 nm).
    
  • Compound Addition:

    • Agonist Mode: Inject Tryptamine derivative. Look for rapid fluorescence spike.

    • Antagonist Mode: Pre-incubate with Benzisoxazole for 15 mins, then inject a standard agonist (e.g., 5-HT). Look for suppression of the spike.

  • Data Analysis: Calculate

    
    .
    
    • Tryptamines: Will show a dose-dependent increase in

      
       (efficacy).
      
    • Benzisoxazoles: Will show 0% efficacy alone and will shift the agonist dose-response curve to the right (Schild analysis).

Conclusion & Strategic Selection

For drug development professionals, the choice between these scaffolds is binary based on therapeutic intent:

  • Select Benzisoxazole Amines when the goal is inhibition . The scaffold's rigidity and dual 5-HT2A/D2 affinity make it the gold standard for treating schizophrenia and mania, where dampening excessive dopaminergic and serotonergic tone is required.

  • Select Tryptamine Derivatives when the goal is activation . The indole scaffold is essential for mimicking serotonin's ability to engage the receptor's active state, making it the primary candidate for "psychoplastogens"—compounds designed to treat depression by inducing neuroplasticity.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.

  • Psychedelics and the Human Receptorome. PLOS ONE.

  • Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology.

  • NIMH Psychoactive Drug Screening Program (PDSP) Database. University of North Carolina.

Sources

LC-MS fragmentation patterns for validating 1,2-benzisoxazole-3-ethanamine structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1,2-benzisoxazole-3-ethanamine (CAS: 52099-72-6) is a critical pharmacophore, serving as the "eastern" hemisphere of the antipsychotic drugs Risperidone and Paliperidone . In synthetic workflows, validating the integrity of the isoxazole ring is paramount because the N-O bond is chemically labile.

This guide compares the Target Fragmentation Pattern of the intact molecule against its most common Isomeric Impurity (the ring-opened salicylonitrile derivative). It provides a self-validating LC-MS/MS protocol to distinguish the desired heterocycle from degradation products that share the same molecular mass (


).

Theoretical Framework: Competitive Fragmentation Pathways

To validate the structure, one must distinguish between the Intact Isoxazole (Target) and the Ring-Opened Amidine/Nitrile (Impurity). While both have a precursor ion of


 163.09 

, their dissociation energies and fragment ions differ significantly.
Mechanism A: The Target (1,2-Benzisoxazole-3-ethanamine)
  • Precursor:

    
     163.09 (
    
    
    
    )
  • Primary Pathway (Low CE): Loss of ammonia (

    
    , -17 Da) from the primary amine tail.
    
    • 
       (Stable benzisoxazole-3-ethyl cation).
      
  • Secondary Pathway (High CE): Cleavage of the isoxazole N-O bond. This is the "fingerprint" of the benzisoxazole core.

    • The ring opening leads to a characteristic benzoyl cation rearrangement.

Mechanism B: The Impurity (Ring-Opened Isomer)
  • Structure: Often forms via Kemp elimination or reductive cleavage, resulting in a 2-hydroxy-benzenecarboximidamide structure.

  • Fragmentation: Lacks the strained N-O bond. Fragmentation is dominated by the loss of water (

    
     Da) from the phenolic hydroxyl or amidine hydrolysis, rather than the clean ammonia loss seen in the target.
    
Visualization: Fragmentation Topology

Fragmentation_Pathways Parent Parent: 1,2-Benzisoxazole-3-ethanamine [M+H]+ m/z 163.09 Frag_146 Fragment A (Target Specific) [M+H-NH3]+ m/z 146.06 Parent->Frag_146 Loss of NH3 (-17 Da) Primary Amine Cleavage Frag_118 Fragment B (Ring Cleavage) Benzonitrile cation m/z 118.05 Frag_146->Frag_118 Isoxazole Ring Break (High Collision Energy) Impurity_Parent Isomer: Ring-Opened Amidine [M+H]+ m/z 163.09 Frag_145 Fragment C (Impurity Specific) [M+H-H2O]+ m/z 145.07 Impurity_Parent->Frag_145 Loss of H2O (-18 Da) Phenolic Dehydration

Figure 1: Comparative fragmentation topology showing the divergence between the target benzisoxazole (Green path) and the ring-opened isomer (Red path).

Comparative Analysis of MS Modalities

Selecting the correct ionization and detection mode is critical for observing the diagnostic fragments.

FeatureTriple Quadrupole (QqQ) Q-TOF / Orbitrap (HRMS) Verdict for Validation
Resolution Unit Resolution (

)
High Resolution (

)
HRMS is preferred to confirm elemental composition of fragments.
Sensitivity High (Picogram level)Moderate to HighQqQ is better for routine quantitation; HRMS for structural ID.
Source ESI (Electrospray) APCI (Chemical Ionization) ESI(+): Preferred. The primary amine protonates easily. APCI may cause thermal degradation of the N-O bond before detection.
Fragmentation Collision Induced Dissociation (CID)CID / HCDCID provides the cleanest "fingerprint" spectra for this molecule.

Detailed Experimental Protocol

This protocol is designed to be self-validating : it includes a "System Suitability" step that fails if the instrument cannot distinguish the -17 Da loss (Target) from the -18 Da loss (Impurity).

Step 1: Sample Preparation
  • Stock Solution: Dissolve

    
     of 1,2-benzisoxazole-3-ethanamine in 
    
    
    
    Methanol (HPLC grade).
  • Working Standard: Dilute to

    
     in 
    
    
    
    Formic Acid / Water (
    
    
    ). Note: Acidic pH stabilizes the amine.
Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water +

    
     Formic Acid.[1]
    
  • Mobile Phase B: Acetonitrile +

    
     Formic Acid.[1]
    
  • Gradient: 5% B (0-1 min)

    
     95% B (1-6 min).
    
  • Rationale: The polar amine requires low organic start for retention; the formic acid ensures

    
     formation.
    
Step 3: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage:

    
     (Avoid higher voltage to prevent in-source fragmentation).
    
  • Cone Voltage:

    
    .
    
  • Collision Energy (CE): Ramp

    
    .
    
Step 4: Validation Workflow (Decision Tree)

Validation_Workflow Start Inject Sample Observe m/z 163.09 Check_17 Is Major Fragment m/z 146 (-17 Da)? Start->Check_17 Pass_1 Primary Amine Intact Check_17->Pass_1 Yes Fail_1 Suspect Ring Opening (Check for -18 Da) Check_17->Fail_1 No Check_Ring Apply High CE (35eV) Observe m/z 118/119? Pass_1->Check_Ring Valid VALID STRUCTURE 1,2-benzisoxazole-3-ethanamine Check_Ring->Valid Yes Invalid INVALID Likely Salicylonitrile Isomer Check_Ring->Invalid No

Figure 2: Step-by-step decision tree for confirming structural identity based on MS/MS data.

Diagnostic Fragmentation Data

The following table summarizes the key ions required for validation. Note: If you observe


 145 as the base peak, your sample has degraded.
Fragment Ion (

)
Elemental CompositionLossStructural Significance
163.09

ParentProtonated Molecule.
146.06


(

)
Confirming: Intact primary amine side chain.
135.05


(

)
Supporting: Loss of ethyl linker (less common than ammonia loss).
118.06

Ring CleavageDiagnostic: Indicates the presence of the benzisoxazole core breaking down.
105.03

RearrangementBenzoyl cation (common in benzisoxazole breakdown).

References

  • Peeters, K., et al. (2021). Impurity Profiling of Risperidone Intermediates using High-Resolution Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

  • Uno, H., et al. (1979).[2] Synthesis of 1,2-benzisoxazole derivatives. Journal of Medicinal Chemistry.

  • Wojciechowski, K. (2008).[3] Mass Spectrometry of Benzosultams and Benzisoxazoles. Institute of Organic Chemistry, Polish Academy of Sciences.

  • BenchChem Application Note. (2025). Mass Spectrometry Fragmentation of Benzoxazole Derivatives.

Sources

A Comparative Guide to the Stability of Benzisoxazole and Benzoxazole Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Scaffold Selection

In medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the developability of a drug candidate. Among the privileged structures, benzisoxazole and benzoxazole isomers are frequently employed due to their versatile biological activities and synthetic accessibility.[1][2] Benzisoxazole, with its fused benzene and isoxazole rings, exists primarily as 1,2-benzisoxazole and the less common 2,1-benzisoxazole (anthranil). Its isomeric counterpart, benzoxazole, features a benzene ring fused to an oxazole ring (1,3-benzoxazole).

While structurally similar, the seemingly minor difference in the arrangement of the nitrogen and oxygen atoms within the five-membered ring imparts significant, and often decisive, differences in their chemical and metabolic stability. This guide provides an in-depth, comparative analysis of the stability profiles of these isomers, grounded in experimental evidence and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make more informed decisions in scaffold selection and lead optimization. We will dissect the intrinsic properties of these rings, present standardized protocols for their evaluation, and discuss the causal factors behind their differing stability landscapes.

Structural and Electronic Underpinnings of Stability

The stability of a heterocyclic ring is fundamentally dictated by its electronic structure and aromaticity. The arrangement of heteroatoms in benzisoxazole and benzoxazole isomers creates distinct electronic environments that govern their susceptibility to chemical and enzymatic degradation.

  • 1,2-Benzisoxazole: This isomer contains a weak N-O bond, a known liability in medicinal chemistry.[3] This bond is susceptible to reductive cleavage, making the entire ring system a potential metabolic hotspot. Its aromaticity is considered relatively stable, yet the N-O bond remains its Achilles' heel.[4]

  • 2,1-Benzisoxazole (Anthranil): This isomer is generally more resistant to reductive cleavage than 1,2-benzisoxazole.[5] However, its synthesis can be more complex, and it is less commonly encountered in pharmaceuticals.[6]

  • 1,3-Benzoxazole (Benzoxazole): The 1,3-arrangement of oxygen and nitrogen atoms results in a more stable heterocyclic ring compared to the 1,2-isoxazole system.[7][8] The absence of the labile N-O bond confers greater resistance to the metabolic and chemical degradation pathways that frequently plague benzisoxazole-containing compounds.

Below is a diagram illustrating the isomeric structures and highlighting the key N-O bond liability in the 1,2-benzisoxazole scaffold.

G cluster_0 Benzisoxazole Isomers cluster_1 Benzoxazole Isomer cluster_2 Key Stability Feature 1,2-Benzisoxazole 1,2-Benzisoxazole 2,1-Benzisoxazole 2,1-Benzisoxazole Liability Weak N-O bond: Susceptible to metabolic and reductive cleavage 1,2-Benzisoxazole->Liability 1,3-Benzoxazole 1,3-Benzoxazole

Caption: Isomeric structures and the key N-O bond liability.

Comparative Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic chemical stability of a drug candidate and for developing stability-indicating analytical methods.[9][10] These studies expose the compound to conditions more severe than those used for accelerated stability testing to identify potential degradation pathways.[11] The behavior of benzisoxazole and benzoxazole scaffolds under these conditions can differ significantly.

Hydrolytic Stability (Acidic & Basic Conditions)
  • Benzisoxazole: The 1,2-benzisoxazole ring is generally stable in mineral acids.[5] However, cleavage of the benzisoxazole moiety can occur under certain hydrolytic stress conditions, often leading to 2-hydroxybenzoyl derivatives.[12] The isoxazole ring itself can be labile, particularly with certain substitution patterns.

  • Benzoxazole: The benzoxazole ring system typically exhibits greater hydrolytic stability due to the absence of the weak N-O bond. It is generally robust under both acidic and basic conditions commonly used in forced degradation studies.

Oxidative, Photolytic, and Thermal Stability
  • Oxidative Stability: The primary site of oxidative metabolism is often the fused benzene ring or its substituents. However, the N-O bond of the 1,2-benzisoxazole ring can also be susceptible to certain oxidative conditions.

  • Photolytic Stability: Benzoxazole derivatives are noted for their photophysical stability and are even used as optical brighteners, suggesting a high degree of resistance to photodegradation.[13][14] While specific data for benzisoxazole is less common, the isoxazole ring can be prone to photochemical rearrangements.

  • Thermal Stability: In general, both ring systems are thermally stable.[5][7] However, at very high temperatures (~900-1040 K), 1,2-benzisoxazole has been shown to isomerize to o-hydroxybenzonitrile before fragmentation occurs, indicating a potential high-energy degradation pathway.[15]

Summary of Chemical Stability

The following table provides a qualitative summary of the expected stability of the parent scaffolds under typical forced degradation conditions. The actual stability will be highly dependent on the specific substituents on the ring system.

Stress ConditionBenzisoxazole (1,2-)Benzoxazole (1,3-)Mechanistic Rationale
Acid Hydrolysis Generally StableHighly StableN-O bond in benzisoxazole is a potential site of lability compared to the more robust oxazole ring.
Base Hydrolysis Moderately Stable to LabileStableRing opening can be initiated under basic conditions, particularly with electron-withdrawing groups.
Oxidation (e.g., H₂O₂) Moderately StableStableThe N-O bond can be susceptible to oxidative cleavage.
Photolysis (UV/Vis) Moderately StableHighly StableBenzoxazoles are known for photostability; isoxazoles can undergo photochemical rearrangement.
Thermal Stable (Isomerizes at >900K)Highly StableBoth are aromatic and generally stable, but benzisoxazole has a known high-temperature isomerization pathway.[15]
Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study designed to comply with ICH Q1A (R2) guidelines.[12][16]

Caption: Workflow for a comprehensive forced degradation study.

Comparative Metabolic Stability: In Vitro Assays

Metabolic stability is a critical parameter in drug discovery, as rapid metabolism by hepatic enzymes leads to poor bioavailability and short duration of action.[17] The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a major role in the clearance of most drugs.[18][19]

Key Metabolic Pathways and Liabilities
  • Benzisoxazole: The defining metabolic liability of the 1,2-benzisoxazole scaffold is the enzymatic cleavage of the N-O bond.[3] This is a well-documented pathway for numerous drugs, including the antipsychotic risperidone and the anti-inflammatory agent leflunomide.[20][21] This ring scission is often mediated by CYP enzymes, particularly CYP1A2, and can lead to the formation of an active metabolite or an inactive degradation product.[20][22]

  • Benzoxazole: The benzoxazole ring is significantly more resistant to metabolic ring opening. Its metabolism typically proceeds through more conventional pathways, such as hydroxylation of the aromatic ring or oxidation of substituents, which are common for many stable aromatic systems. This inherent stability often translates to lower intrinsic clearance and a more predictable metabolic profile.

Illustrative Metabolic Stability Data

The table below presents illustrative data from a typical in vitro liver microsomal stability assay, comparing hypothetical, structurally analogous benzisoxazole and benzoxazole compounds.

Compound Typet½ (min)Clint (µL/min/mg protein)Primary Metabolic Pathway
Benzisoxazole Derivative 1546.2N-O Bond Cleavage
Benzoxazole Derivative > 60< 11.6Aromatic Hydroxylation

Expert Interpretation: The short half-life (t½) and high intrinsic clearance (Clint) for the benzisoxazole derivative are indicative of rapid metabolism, driven by the labile N-O bond. In contrast, the benzoxazole analog shows high stability, suggesting it is not a preferred substrate for major metabolizing enzymes. This difference is a crucial consideration during lead optimization; a project starting with a benzisoxazole hit might require significant medicinal chemistry efforts to block the metabolic cleavage site, whereas a benzoxazole scaffold provides a more stable starting point.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol describes a standard, high-throughput assay to determine metabolic stability using pooled human liver microsomes.[19][23]

G cluster_prep Preparation (On Ice) cluster_incubation Incubation (37°C Water Bath) cluster_termination Reaction Termination & Analysis cluster_data Data Processing A Thaw Pooled Human Liver Microsomes (HLM) on ice E Pre-warm HLM, Buffer, and Test Compound mixture for 5 min A->E B Prepare 100 mM Phosphate Buffer (pH 7.4) B->E C Prepare Test Compound (1µM final) and Positive Controls (e.g., Midazolam) C->E D Prepare NADPH Regenerating System (Cofactor, 1mM final) F Initiate Reaction by Adding pre-warmed NADPH solution D->F E->F G Incubate and collect aliquots at time points (0, 5, 15, 30, 60 min) F->G H Add ice-cold Acetonitrile with Internal Standard to aliquots G->H I Centrifuge to precipitate protein H->I J Transfer supernatant for analysis I->J K Analyze remaining parent compound by LC-MS/MS J->K L Plot ln(% Remaining) vs. Time K->L M Calculate slope (k) from linear regression L->M N Calculate Half-Life (t½ = 0.693/k) M->N O Calculate Intrinsic Clearance (Clint) N->O

Caption: Workflow for an in vitro microsomal stability assay.

Protocol Steps:

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare stock solutions of the test compound and positive controls (e.g., Dextromethorphan, Midazolam) in DMSO.[23]

  • Incubation Setup: In a microcentrifuge tube, combine the buffer, liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).[18] Prepare a parallel incubation without the NADPH cofactor as a negative control.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[19]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[23]

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and an analytical internal standard. The acetonitrile precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (Clint).

Conclusion and Strategic Recommendations

The choice between a benzisoxazole and a benzoxazole scaffold carries significant implications for the stability and, ultimately, the viability of a drug development program.

  • Benzoxazole should be regarded as the more conservative and stable scaffold. Its resistance to both chemical and metabolic degradation provides a robust foundation for medicinal chemistry programs, minimizing the risk of project termination due to insurmountable ADME (Absorption, Distribution, Metabolism, and Excretion) issues. It is an ideal choice when a stable core is paramount.

  • Benzisoxazole , while possessing a well-established metabolic liability at the N-O bond, should not be dismissed outright. It is present in several successful drugs.[4] Its utility may lie in prodrug strategies or scenarios where rapid metabolism to a specific active metabolite is desired. However, programs utilizing this scaffold must be prepared to invest significant resources in understanding and mitigating its metabolic instability, often through targeted structural modifications to sterically or electronically shield the N-O bond from enzymatic attack.

Ultimately, the decision must be data-driven. The standardized forced degradation and in vitro metabolic stability assays detailed in this guide are indispensable tools. By implementing these studies early in the discovery process, project teams can characterize the stability profile of their chosen scaffold, anticipate potential liabilities, and formulate a rational strategy for optimization, thereby increasing the probability of success in developing a safe and effective therapeutic agent.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from

  • ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Cyprotex | Evotec. (n.d.). Microsomal Stability.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from 18

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • PubMed. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726.
  • Science of Synthesis. (n.d.). Product Class 10: 1,2-Benzisoxazoles and Related Compounds.
  • IJPPR. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Retrieved from

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from

  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • PMC. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.
  • Arkivoc. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • Journal of Research in Chemistry. (2024). Examination of the synthetic processes for biologically strong benzoxazole derivatives.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • PubMed. (2006). Decomposition and isomerization of 1,2-benzisoxazole: single-pulse shock-tube experiments, quantum chemical and transition-state theory calculations.
  • Pharmatutor. (2022). Forced Degradation – A Review.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.
  • PMC. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • PMC. (n.d.). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents.
  • Taylor & Francis Online. (n.d.). Benzisoxazole – Knowledge and References.
  • MDPI. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives.

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride, a compound requiring careful management due to its irritant properties. Our focus is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety for yourself and your colleagues.

Understanding the Hazard Profile

2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride is classified as a skin and eye irritant.[1] A thorough understanding of its hazard profile is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2/2B), H319/H320: Causes serious eye irritation.[1]

These classifications necessitate a proactive approach to personal protection and laboratory procedure.

Core Directive: Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees, and it is the responsibility of every laboratory professional to use it correctly.[2][3]

TaskMinimum Required PPERecommended Additional PPE
Weighing and Aliquoting (Solid Form) Nitrile gloves, Lab coat, ANSI Z87-rated safety glasses with side shieldsFace shield, Disposable sleeve covers
Solution Preparation Nitrile gloves, Lab coat, ANSI Z87-rated safety glasses with side shieldsChemical splash goggles, Face shield
General Handling and Transfer Nitrile gloves, Lab coat, ANSI Z87-rated safety glasses with side shields
Waste Disposal Nitrile gloves, Lab coat, Chemical splash gogglesFace shield, Chemical-resistant apron

Causality of PPE Choices:

  • Nitrile Gloves: Provide a sufficient barrier against incidental contact with this solid irritant. Disposable nitrile gloves are recommended to prevent the spread of contamination.[4]

  • Lab Coat: Protects skin and personal clothing from dust and splashes.

  • ANSI Z87-Rated Safety Glasses with Side Shields: Offer baseline protection against airborne particles and accidental splashes.[5][6] For tasks with a higher risk of splashing, such as preparing solutions, upgrading to chemical splash goggles is a prudent measure.[7]

  • Face Shield: Used in conjunction with safety glasses or goggles, a face shield provides an additional layer of protection for the entire face from splashes.

Operational Plans: Step-by-Step Guidance

Adherence to standardized operational procedures is critical to minimizing exposure risk. The following protocols are designed to be self-validating systems for the safe handling of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride.

Weighing and Aliquoting the Solid Compound

Handling chemical powders requires specific precautions to prevent inhalation and surface contamination.[8][9]

  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.[4] Cover the work surface with disposable bench paper.

  • Don PPE: At a minimum, wear nitrile gloves, a lab coat, and safety glasses with side shields.

  • Weighing: Use a weigh boat to contain the powder. Avoid pouring directly from the main container to minimize dust generation. Transfer the powder in small increments.

  • Aliquotting: If preparing smaller portions, do so within the designated area.

  • Cleanup: After weighing, carefully wipe down the balance and surrounding surfaces with a damp cloth. Dispose of the weigh boat and bench paper as contaminated waste.

  • Doff PPE: Remove gloves using the proper technique to avoid skin contact with any residual chemical and wash hands thoroughly.

Preparing a Solution

The risk of splashing increases when working with liquids.

  • Preparation: Conduct all solution preparations within a chemical fume hood.

  • Don PPE: Wear nitrile gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.

  • Procedure: Slowly add the weighed 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride to the solvent. Always add the solid to the liquid to minimize splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Keep the container covered when possible.

  • Cleanup: Clean any spills immediately. Decontaminate all glassware and equipment after use.

  • Doff PPE: Remove PPE and wash hands thoroughly.

Spill Response Protocol

In the event of a spill, a prompt and informed response is crucial.

  • Alert: Immediately alert others in the vicinity.

  • Assess: Evaluate the size and nature of the spill. For a small, contained spill of the solid, proceed with cleanup. For a large or uncontained spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Contain: For a solid spill, carefully cover it with an absorbent material to prevent it from becoming airborne.

  • Clean: Gently sweep the absorbent material and spilled solid into a designated waste container. Avoid creating dust. Clean the spill area with a suitable laboratory detergent and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Spill_Response_Workflow spill Spill Occurs alert Alert Colleagues spill->alert assess Assess Spill Size & Risk alert->assess evacuate Evacuate Area & Call EHS assess->evacuate Large/Uncontained cleanup Proceed with Cleanup assess->cleanup Small/Contained contain Contain Spill (e.g., cover with absorbent) cleanup->contain collect Collect Spill Material contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All chemical waste must be managed in accordance with federal, state, and local regulations.[1][10]

General Disposal Guidelines:

  • Waste Segregation: Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and chemically compatible container.[1] The container should be marked with the words "Hazardous Waste" and the full chemical name.[10]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Empty Containers: Dispose of empty containers as unused product, following your institution's guidelines.[1]

Disposal_Plan start Generation of Waste (Unused chemical, contaminated PPE, etc.) segregate Segregate Waste (Keep separate from other chemical waste) start->segregate containerize Containerize Waste - Use a compatible, sealed container - Label clearly: 'Hazardous Waste' and chemical name segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Professional Disposal (Incineration via licensed service) contact_ehs->disposal

Caption: Standard procedure for the disposal of chemical waste.

By integrating these safety protocols into your daily laboratory workflow, you contribute to a culture of safety and ensure the responsible handling of 2-(1,2-Benzoxazol-3-yl)ethan-1-amine hydrochloride.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • OSHAcademy. (n.d.). 757 Laboratory Safety. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Bloomberg Law. (2015, October 13). NIOSH Issues Guides on Chemical Exposure to Skin. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • Safety Partners, LLC. (2025, February 28). Preventing Workplace Eye Injuries: Laboratory Eye Protection. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • ISHN. (2012, January 17). NIOSH releases guide on reducing risk of skin injuries from chemical exposure. Retrieved from [Link]

  • EHSLeaders. (2017, October 4). NIOSH Skin Notation Is a Do Not Touch Warning for These Four Chemicals. Retrieved from [Link]

  • University of Oklahoma Health Sciences. (2025-2026). Personal Protective Equipment - EHSO Manual. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.